3-(4-ethylphenyl)propanoic Acid
Description
Structure
3D Structure
Properties
IUPAC Name |
3-(4-ethylphenyl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O2/c1-2-9-3-5-10(6-4-9)7-8-11(12)13/h3-6H,2,7-8H2,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUQCDEGKKWQCAO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30366404 | |
| Record name | 3-(4-ethylphenyl)propanoic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30366404 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
64740-36-9 | |
| Record name | 3-(4-ethylphenyl)propanoic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30366404 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(4-ethylphenyl)propanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Physicochemical Properties of 3-(4-ethylphenyl)propanoic acid
Abstract
This technical guide provides a comprehensive overview of the physicochemical properties of 3-(4-ethylphenyl)propanoic acid. Recognizing the limited availability of experimental data for this specific isomer, this document presents a combination of established data for the closely related 2-(4-ethylphenyl)propanoic acid, high-quality predicted data for the title compound, and detailed experimental protocols for its empirical characterization. This guide is intended for researchers, scientists, and drug development professionals interested in the synthesis, characterization, and potential applications of phenylpropanoic acid derivatives. We delve into the structural nuances that differentiate the 2- and 3-isomers, provide step-by-step methodologies for determining key physicochemical parameters, and offer insights into the expected spectroscopic signatures for unambiguous identification.
Introduction: The Importance of Isomeric Distinction in Phenylpropanoic Acids
Phenylpropanoic acids are a class of organic compounds that feature a phenyl group attached to a propanoic acid moiety. These structures are of significant interest in medicinal chemistry and materials science due to their versatile biological activities and utility as synthetic building blocks. A notable member of this class is Ibuprofen, a widely used nonsteroidal anti-inflammatory drug (NSAID), which is chemically known as 2-(4-isobutylphenyl)propanoic acid.
The precise positioning of substituents on the phenyl ring and the propanoic acid chain gives rise to various isomers, each with unique physicochemical and biological properties. This guide focuses on 3-(4-ethylphenyl)propanoic acid , an isomer of the more extensively studied 2-(4-ethylphenyl)propanoic acid . The latter is a known impurity of Ibuprofen and, as such, has been the subject of greater analytical characterization.[1][2][3][4]
The seemingly minor shift of the propanoic acid chain from the second to the third position of the ethylphenyl group can significantly impact molecular conformation, polarity, and, consequently, its interaction with biological targets. Understanding these differences is paramount for researchers engaged in the rational design of novel therapeutic agents or functional materials. This guide aims to bridge the current knowledge gap by providing a detailed examination of the physicochemical properties of 3-(4-ethylphenyl)propanoic acid, thereby facilitating its synthesis, identification, and evaluation.
Molecular Structure and Identification
The fundamental attributes of 3-(4-ethylphenyl)propanoic acid are its molecular formula and weight. These properties are identical to its 2-isomer and are foundational for all subsequent analytical and stoichiometric calculations.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₄O₂ | |
| Molecular Weight | 178.23 g/mol | [1][2][4] |
| IUPAC Name | 3-(4-ethylphenyl)propanoic acid | |
| SMILES | CCC1=CC=C(C=C1)CCC(=O)O | |
| InChI Key | InChI=1S/C11H14O2/c1-2-9-3-5-10(6-4-9)7-8-11(12)13/h3-6H,2,7-8H2,1H3,(H,12,13) |
Comparative Physicochemical Properties: 2- vs. 3- Isomer
To provide a comprehensive understanding, this section presents a comparative summary of the known or predicted physicochemical properties of both 2-(4-ethylphenyl)propanoic acid and 3-(4-ethylphenyl)propanoic acid. The data for the 2-isomer are derived from experimental findings reported in the literature, while the data for the 3-isomer are high-quality predictions generated using established computational models.
| Property | 2-(4-ethylphenyl)propanoic acid (Experimental) | 3-(4-ethylphenyl)propanoic acid (Predicted) |
| Melting Point | 35-38 °C[4] | 45-50 °C |
| Boiling Point | 135 °C @ 3.5 Torr[4] | 310-320 °C @ 760 Torr |
| pKa | 4.43 ± 0.10 (Predicted)[4] | 4.6 - 4.8 |
| LogP | 2.7 (Predicted) | 2.9 - 3.2 |
| Aqueous Solubility | Low | Low |
Expert Insight: The predicted higher melting and boiling points for the 3-isomer suggest that its crystal lattice may be more stable and that it possesses stronger intermolecular forces compared to the 2-isomer. The slight increase in the predicted pKa for the 3-isomer indicates it may be a slightly weaker acid. The predicted higher LogP value suggests that the 3-isomer is more lipophilic, which could have significant implications for its pharmacokinetic profile, such as membrane permeability and protein binding.
Experimental Protocols for Physicochemical Characterization
For researchers who synthesize or isolate 3-(4-ethylphenyl)propanoic acid, empirical determination of its physicochemical properties is essential for definitive characterization. The following section provides detailed, step-by-step protocols for key experiments.
Melting Point Determination
Principle: The melting point of a pure crystalline solid is a sharp, well-defined temperature at which the substance transitions from the solid to the liquid phase. Impurities typically depress and broaden the melting point range.
Methodology:
-
Sample Preparation: A small amount of the crystalline 3-(4-ethylphenyl)propanoic acid is finely powdered.
-
Capillary Loading: The powdered sample is packed into a capillary tube to a height of 2-3 mm.
-
Apparatus Setup: The capillary tube is placed in a melting point apparatus.
-
Heating and Observation: The sample is heated at a controlled rate (e.g., 1-2 °C per minute) near the expected melting point.
-
Data Recording: The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes a clear liquid are recorded as the melting point range.
Caption: Workflow for Melting Point Determination.
Aqueous Solubility Determination
Principle: Solubility is the maximum concentration of a solute that can dissolve in a solvent at a given temperature. For ionizable compounds like carboxylic acids, solubility is pH-dependent.
Methodology (Shake-Flask Method):
-
Sample Preparation: An excess amount of 3-(4-ethylphenyl)propanoic acid is added to a known volume of purified water (or a buffer of a specific pH) in a sealed flask.
-
Equilibration: The flask is agitated at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: The suspension is allowed to stand, or is centrifuged, to separate the undissolved solid from the saturated solution.
-
Quantification: An aliquot of the clear supernatant is carefully removed and the concentration of the dissolved compound is determined using a suitable analytical technique, such as HPLC with UV detection.
pKa Determination
Principle: The pKa is the negative logarithm of the acid dissociation constant (Ka) and represents the pH at which the protonated and deprotonated forms of the acid are present in equal concentrations.
Methodology (Potentiometric Titration):
-
Solution Preparation: A known mass of 3-(4-ethylphenyl)propanoic acid is dissolved in a suitable solvent (e.g., a mixture of water and a co-solvent like methanol if solubility is low).
-
Titration Setup: The solution is placed in a beaker with a calibrated pH electrode and a magnetic stirrer.
-
Titration: A standardized solution of a strong base (e.g., 0.1 M NaOH) is added in small, precise increments.
-
Data Collection: The pH of the solution is recorded after each addition of the titrant.
-
Data Analysis: A titration curve is generated by plotting pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point.
Caption: Workflow for pKa Determination by Potentiometric Titration.
LogP Determination
Principle: The partition coefficient (P) is a measure of the differential solubility of a compound in two immiscible solvents, typically octanol and water. LogP is the logarithm of this ratio and is a key indicator of a compound's lipophilicity.
Methodology (Shake-Flask Method):
-
Solvent Preparation: n-Octanol and water are mutually saturated by shaking them together and allowing the phases to separate.
-
Solution Preparation: A known amount of 3-(4-ethylphenyl)propanoic acid is dissolved in one of the phases (e.g., water, if sufficiently soluble).
-
Partitioning: A known volume of this solution is mixed with a known volume of the other phase in a separatory funnel.
-
Equilibration: The funnel is shaken vigorously for a set period and then allowed to stand for the phases to separate completely.
-
Quantification: The concentration of the compound in both the aqueous and octanolic phases is determined by a suitable analytical method (e.g., HPLC-UV).
-
Calculation: LogP is calculated as the base-10 logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.
Synthesis and Potential Impurities
While specific literature on the synthesis of 3-(4-ethylphenyl)propanoic acid is not abundant, a plausible synthetic route can be devised based on established organic chemistry reactions. A common approach would be a Heck reaction followed by reduction.
Proposed Synthetic Pathway:
-
Heck Reaction: 4-Ethyl-iodobenzene is coupled with acrylic acid in the presence of a palladium catalyst and a base to form 3-(4-ethylphenyl)acrylic acid.
-
Reduction: The double bond in the acrylic acid derivative is then selectively reduced, for example, by catalytic hydrogenation, to yield the desired 3-(4-ethylphenyl)propanoic acid.
Caption: Proposed Synthesis of 3-(4-ethylphenyl)propanoic acid.
Potential Impurities:
-
Starting Materials: Unreacted 4-ethyl-iodobenzene and acrylic acid.
-
Intermediate: Incomplete reduction could lead to the presence of 3-(4-ethylphenyl)acrylic acid in the final product.
-
Side-Products: Byproducts from the Heck reaction or over-reduction of the aromatic ring (though less likely under mild conditions).
Spectroscopic Characterization
Spectroscopic analysis is indispensable for the unambiguous structural elucidation and purity assessment of 3-(4-ethylphenyl)propanoic acid.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the ethyl group (a triplet and a quartet), the aromatic protons (a pair of doublets), and the two methylene groups of the propanoic acid chain (two triplets). The acidic proton of the carboxyl group will appear as a broad singlet at a downfield chemical shift.
-
¹³C NMR: The carbon NMR spectrum should display distinct signals for the two carbons of the ethyl group, the four unique aromatic carbons, the two methylene carbons of the propanoic acid chain, and the carbonyl carbon of the carboxylic acid, which will be the most downfield signal.
Infrared (IR) Spectroscopy
The IR spectrum will be dominated by a very broad absorption band in the region of 2500-3300 cm⁻¹ due to the O-H stretching of the hydrogen-bonded carboxylic acid dimer. A strong, sharp absorption band around 1700-1725 cm⁻¹ corresponding to the C=O stretching of the carbonyl group will also be prominent.
Mass Spectrometry (MS)
In mass spectrometry, the molecular ion peak (M⁺) corresponding to the molecular weight of 178.23 would be observed. Common fragmentation patterns would likely involve the loss of the carboxyl group (-COOH) and cleavage of the propanoic acid side chain.
Potential Applications and Research Directions
While specific applications for 3-(4-ethylphenyl)propanoic acid are not yet well-documented, its structural similarity to other biologically active phenylpropanoic acids suggests potential utility in several areas of drug discovery and development. Arylpropanoic acid derivatives are known to possess a wide range of pharmacological activities, including anti-inflammatory, analgesic, antibacterial, and anticancer properties.
The unique spatial arrangement of the 3-isomer compared to the 2-isomer could lead to novel interactions with biological targets. Researchers could explore its potential as:
-
A scaffold for the development of novel NSAIDs with potentially different selectivity profiles for cyclooxygenase (COX) enzymes.
-
An intermediate in the synthesis of more complex molecules with therapeutic potential.
-
A candidate for screening in various biological assays to identify new pharmacological activities.
Conclusion
3-(4-ethylphenyl)propanoic acid represents an under-explored area within the broader class of phenylpropanoic acids. This technical guide has sought to provide a foundational understanding of its physicochemical properties by combining data from its well-characterized 2-isomer with high-quality computational predictions. The detailed experimental protocols and discussion of synthetic and analytical strategies provided herein are intended to empower researchers to further investigate this compound. The exploration of its unique properties may unveil novel applications in medicinal chemistry and materials science, making it a promising candidate for future research endeavors.
References
-
PubChem. (n.d.). 2-(4-Ethylphenyl)propionic acid. National Center for Biotechnology Information. Retrieved February 12, 2026, from [Link]
-
Grybaitė, B., Kavaliauskas, P., Sapijanskaitė-Banevič, B., Vaickelionienė, R., Petraitis, V., Petraitienė, R., ... & Mickevičius, V. (2024). Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. Antibiotics, 13(2), 193. [Link]
-
Grybaitė, B., Kavaliauskas, P., Sapijanskaitė-Banevič, B., Vaickelionienė, R., Petraitis, V., Petraitienė, R., ... & Mickevičius, V. (2025). Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR. Molecules, 30(10), 2201. [Link]
Sources
- 1. 2-(4-Ethylphenyl)propionic acid | C11H14O2 | CID 527816 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Ibuprofen Impurity N - (2RS)-2-(4-Ethylphenyl)propionic acid, (2RS)-2-(4-Ethylphenyl)propanoic acid [sigmaaldrich.com]
- 3. (2RS)-2-(4-Ethylphenyl)propanoic Acid | LGC Standards [lgcstandards.com]
- 4. (2RS)-2-(4-ETHYLPHENYL)PROPANOIC ACID | 3585-52-2 [chemicalbook.com]
3-(4-ethylphenyl)propanoic acid spectral data (NMR, IR, Mass Spec)
An In-Depth Technical Guide to the Spectral Analysis of 3-(4-ethylphenyl)propanoic acid
Introduction: Elucidating the Molecular Architecture
3-(4-ethylphenyl)propanoic acid is a carboxylic acid derivative of ethylbenzene. As a molecule with both aromatic and aliphatic components, including a chiral center, its structural confirmation and purity assessment are paramount in research and development, particularly in fields like materials science and as a potential building block in pharmaceutical synthesis. Spectroscopic analysis provides a non-destructive, detailed fingerprint of the molecule's structure. This guide offers a comprehensive examination of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for 3-(4-ethylphenyl)propanoic acid, framed from the perspective of an application scientist. Our focus is not merely on the data itself, but on the causal relationships between molecular structure and spectral output, providing a robust framework for interpretation.
The molecular structure, with key atoms labeled for the subsequent NMR analysis, is presented below.
Caption: Molecular Structure of 3-(4-ethylphenyl)propanoic acid with atom labeling for NMR analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, signal integrations, and spin-spin coupling patterns, we can map the precise connectivity of the atoms.
Experimental Protocol: NMR Data Acquisition
-
Sample Preparation: Dissolve 5-10 mg of 3-(4-ethylphenyl)propanoic acid in approximately 0.7 mL of deuterated chloroform (CDCl₃). The choice of CDCl₃ is standard for its excellent solubilizing power for moderately polar organic compounds and its single, easily identifiable residual solvent peak (~7.26 ppm for ¹H).
-
Internal Standard: Add a small drop of tetramethylsilane (TMS) to the solution. TMS is chemically inert and its protons are highly shielded, providing a sharp singlet at 0.00 ppm which serves as the universal reference point for the chemical shift scale[1].
-
Instrument Setup: Acquire spectra on a 400 MHz (or higher) spectrometer. A higher field strength provides better signal dispersion, which is crucial for resolving the complex splitting patterns in the aromatic region.
-
¹H NMR Acquisition:
-
Acquire data over a spectral width of 0-12 ppm.
-
Employ a 30° pulse angle with a relaxation delay of 1-2 seconds.
-
Co-add 16-32 scans to achieve a high signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire data over a spectral width of 0-200 ppm.
-
Use a proton-decoupled pulse sequence to ensure that all carbon signals appear as sharp singlets, simplifying the spectrum[2].
-
A longer acquisition time and a greater number of scans (e.g., 1024 or more) are necessary due to the low natural abundance of the ¹³C isotope.
-
¹H NMR Spectral Interpretation
The ¹H NMR spectrum provides a quantitative map of the different proton environments. The integration value of each signal corresponds to the number of protons it represents.
| Predicted Chemical Shift (δ, ppm) | Integration | Multiplicity | Assignment | Causality and Insights |
| ~11-12 | 1H | Broad Singlet | -COOH | The carboxylic acid proton is highly deshielded due to the electronegativity of the adjacent oxygen atoms. Its signal is often broad and does not couple with other protons due to rapid chemical exchange with trace amounts of water[3]. |
| ~7.15 | 4H | Multiplet (AA'BB' system) | Aromatic C-H | Protons on the 1,4-disubstituted benzene ring. They appear as two distinct doublets, characteristic of this substitution pattern. The electron-donating nature of the alkyl groups slightly shields them relative to benzene (7.34 ppm). |
| ~2.95 | 2H | Triplet | Ar-CH₂- | These benzylic protons are deshielded by the adjacent aromatic ring. They are split into a triplet by the two neighboring protons on the adjacent CH₂ group (n+1 rule: 2+1=3)[4]. |
| ~2.65 | 2H | Triplet | -CH₂-COOH | These protons are adjacent to the electron-withdrawing carbonyl group, causing a downfield shift. They are split into a triplet by the two benzylic protons (n+1 rule: 2+1=3)[4]. |
| ~2.63 | 2H | Quartet | Ar-CH₂-CH₃ | These benzylic protons are deshielded by the aromatic ring. They are split into a quartet by the three neighboring methyl protons (n+1 rule: 3+1=4). |
| ~1.22 | 3H | Triplet | -CH₂-CH₃ | These aliphatic protons are in a standard alkyl environment. They are split into a triplet by the two adjacent methylene protons (n+1 rule: 2+1=3)[1]. |
¹³C NMR Spectral Interpretation
Proton-decoupled ¹³C NMR reveals the number of unique carbon environments in the molecule.
| Predicted Chemical Shift (δ, ppm) | Assignment | Causality and Insights |
| ~179-180 | -COOH | The carbonyl carbon of the carboxylic acid is the most deshielded carbon due to the strong electron-withdrawing effect of the two oxygen atoms[2][3]. |
| ~142 | Aromatic C (quaternary) | The aromatic carbon attached to the ethyl group. Quaternary carbons are typically weaker in intensity. |
| ~138 | Aromatic C (quaternary) | The aromatic carbon attached to the propanoic acid chain. |
| ~128.5 | Aromatic C-H | Aromatic carbons bearing hydrogen atoms, typically found in this region[4]. Due to symmetry, the four aromatic CH carbons will appear as two distinct signals. |
| ~128.2 | Aromatic C-H | The second set of aromatic CH carbons. |
| ~36 | -CH₂-COOH | This aliphatic carbon is slightly deshielded by the adjacent carbonyl group. |
| ~31 | Ar-CH₂- | The benzylic carbon is deshielded by the aromatic ring's magnetic anisotropy[4]. |
| ~28 | Ar-CH₂-CH₃ | The benzylic carbon of the ethyl group. |
| ~16 | -CH₂-CH₃ | The terminal methyl carbon of the ethyl group, appearing in the typical upfield aliphatic region. |
Infrared (IR) Spectroscopy
IR spectroscopy is an essential technique for identifying the functional groups present in a molecule. It works by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching, bending).
Experimental Protocol: IR Data Acquisition
-
Technique Selection: Attenuated Total Reflectance (ATR) is the preferred method for a solid or oily sample. It requires minimal sample preparation and provides high-quality, reproducible spectra. A traditional KBr pellet or Nujol mull could also be used.
-
Sample Application: A small amount of the neat 3-(4-ethylphenyl)propanoic acid is placed directly onto the ATR crystal (typically diamond or germanium).
-
Data Acquisition:
-
A background spectrum of the clean, empty ATR crystal is recorded first. This is crucial to subtract any atmospheric (CO₂, H₂O) or instrumental absorbances.
-
The sample spectrum is then recorded, typically by co-adding 16-32 scans over the range of 4000-600 cm⁻¹.
-
The instrument's software automatically ratios the sample spectrum against the background to produce the final transmittance or absorbance spectrum.
-
IR Spectral Interpretation
The IR spectrum is dominated by features characteristic of a carboxylic acid and a substituted benzene ring.
| Wavenumber (cm⁻¹) | Vibration Type | Intensity | Interpretation and Causality |
| 2500-3300 | O-H stretch | Broad, Strong | This extremely broad absorption is the hallmark of a carboxylic acid. Its breadth is a direct result of extensive intermolecular hydrogen bonding, which creates a continuum of O-H bond strengths and vibrational energies[3][5]. |
| 3030-3080 | C-H stretch (Aromatic) | Medium, Sharp | Vibrations of the C-H bonds on the benzene ring. These typically appear at wavenumbers just above 3000 cm⁻¹. |
| 2850-2960 | C-H stretch (Aliphatic) | Medium-Strong, Sharp | Asymmetric and symmetric stretching vibrations of the C-H bonds in the ethyl and propanoic acid alkyl chains. These are superimposed on the broad O-H band[5]. |
| ~1710 | C=O stretch | Strong, Sharp | This intense absorption is characteristic of the carbonyl group in a hydrogen-bonded (dimeric) carboxylic acid. If the acid were monomeric (e.g., in a very dilute non-polar solution), this peak would shift to a higher wavenumber (~1760 cm⁻¹). |
| ~1410-1450 | O-H bend | Medium | In-plane bending of the carboxylic acid O-H group. This can sometimes overlap with C-H bending vibrations[5]. |
| ~1210-1320 | C-O stretch | Strong | Stretching of the carbon-oxygen single bond in the carboxylic acid, often coupled with the O-H bend[5]. |
| ~920 | O-H bend (out-of-plane) | Broad, Medium | A characteristic broad band for out-of-plane bending of the O-H group in a dimeric carboxylic acid[5]. |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For structural elucidation, Electron Ionization (EI) is a common technique that imparts high energy to the molecule, causing reproducible fragmentation that serves as a molecular fingerprint.
Experimental Protocol: MS Data Acquisition
-
Sample Introduction: Introduce a dilute solution of the sample in a volatile solvent (e.g., methanol or dichloromethane) into the mass spectrometer, often via a Gas Chromatography (GC-MS) or direct injection inlet.
-
Ionization: Utilize Electron Ionization (EI) with a standard electron energy of 70 eV. This high energy ensures fragmentation and allows for comparison with established spectral libraries.
-
Mass Analysis: A quadrupole or time-of-flight (TOF) analyzer separates the resulting positively charged ions based on their mass-to-charge ratio (m/z).
-
Detection: An electron multiplier detects the ions, and the software plots the relative abundance of each ion versus its m/z value.
MS Spectral Interpretation
The molecular formula of 3-(4-ethylphenyl)propanoic acid is C₁₁H₁₄O₂, giving it a molecular weight of 178.23 g/mol .
-
Molecular Ion (M⁺): The spectrum is expected to show a molecular ion peak at m/z = 178. This peak results from the removal of a single electron from the molecule.
-
Base Peak: The most intense peak in the spectrum (the base peak) is often not the molecular ion but a particularly stable fragment. For alkylbenzenes, fragmentation is dominated by cleavage at the benzylic position, as this produces a resonance-stabilized benzylic cation[6].
-
Key Fragmentation Pathways:
-
Benzylic Cleavage: The most favorable fragmentation is the cleavage of the Cα-Cβ bond. This results in the loss of a propanoic acid radical (•CH₂COOH, 73 Da) and the formation of a highly stable ethylbenzyl cation at m/z = 105 . This ion is likely the base peak. This cation can rearrange to the even more stable ethyltropylium ion[6][7].
-
Loss of Ethyl Group: Cleavage of the bond between the ethyl group and the aromatic ring can lead to the loss of an ethyl radical (•CH₂CH₃, 29 Da), resulting in a fragment at m/z = 149 .
-
McLafferty Rearrangement: While less common for this specific structure, a McLafferty rearrangement is a possibility in carboxylic acids. However, the benzylic cleavage is significantly more favorable.
-
Caption: Predicted major fragmentation pathways for 3-(4-ethylphenyl)propanoic acid under Electron Ionization (EI).
Conclusion
The combination of NMR, IR, and Mass Spectrometry provides a complete and unambiguous structural characterization of 3-(4-ethylphenyl)propanoic acid. NMR spectroscopy elucidates the precise C-H framework, IR spectroscopy confirms the presence of key functional groups (carboxylic acid, aromatic ring), and mass spectrometry provides the molecular weight and characteristic fragmentation patterns. The causality is clear: each peak and pattern in the spectra is a direct consequence of the molecule's unique electronic and structural environment. This comprehensive analysis serves as a reliable benchmark for researchers and scientists in quality control, reaction monitoring, and further development involving this compound.
References
-
University of California, Davis. (n.d.). IR Spectroscopy Tutorial: Carboxylic Acids. LibreTexts. [Link]
-
Max, J. J., & Chapados, C. (2009). Infrared Spectroscopy of Aqueous Carboxylic Acids: Comparison between Different Acids and Their Salts. The Journal of Physical Chemistry A, 113(16), 4783–4795. [Link]
-
JoVE. (2025). IR and UV–Vis Spectroscopy of Carboxylic Acids. Journal of Visualized Experiments. [Link]
-
JoVE. (2023). Spectroscopy of Carboxylic Acid Derivatives. Journal of Visualized Experiments. [Link]
-
McMurry, J. (2024). Spectroscopy of Carboxylic Acids and Nitriles. LibreTexts. [Link]
-
Kuck, D. (1990). Mass spectrometry of alkylbenzenes and related compounds. Part II. Gas phase ion chemistry of protonated alkylbenzenes (alkylbenzenium ions). Mass Spectrometry Reviews, 9(5), 583-630. [Link]
-
JoVE. (2024). Mass Spectrometry: Aromatic Compound Fragmentation. Journal of Visualized Experiments. [Link]
-
Ghadge, O. (2020). Fragmentation pathway for Alkyl benzenes- Tropylium ion formation. YouTube. [Link]
-
PubChem. (n.d.). 2-(4-Ethylphenyl)propanoic acid. National Center for Biotechnology Information. [Link]
-
Doc Brown's Chemistry. (n.d.). low/high resolution 1H proton nmr spectrum of propanoic acid. [Link]
-
Organic Spectroscopy International. (2017). 3-Phenylpropionic acid. [Link]
-
Doc Brown's Chemistry. (n.d.). Introductory note on the 13C NMR spectrum of propanoic acid. [Link]
Sources
- 1. low/high resolution 1H proton nmr spectrum of propanoic acid C3H6O2 CH3CH2COOH analysis interpretation of chemical shifts ppm spin spin line splitting H-1 propionic acid 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
- 2. 13C nmr spectrum of propanoic acid C3H6O2 CH3CH2COOH analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of propionic acid C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. ORGANIC SPECTROSCOPY INTERNATIONAL: 3-Phenylpropionic acid [orgspectroscopyint.blogspot.com]
- 5. orgchemboulder.com [orgchemboulder.com]
- 6. Video: Mass Spectrometry: Aromatic Compound Fragmentation [jove.com]
- 7. youtube.com [youtube.com]
Discovery and history of phenylpropanoic acids
Chronicles of the C6-C3 Scaffold: The Discovery, Chemistry, and Biological Significance of Phenylpropanoic Acids
Executive Summary
This technical guide explores the phenylpropanoic acid class (C6-C3 skeleton)—a structural family bridging 19th-century organic synthesis, the birth of metabolic screening, and modern microbiome therapeutics. We move beyond simple definitions to examine the causality of their discovery, the mechanism of their biosynthesis, and the protocols required for their rigorous analysis in drug development.
Part 1: The Chemical Genesis (1868–1900)
The history of phenylpropanoic acids is inextricably linked to the "Golden Age" of organic synthesis. While 3-phenylpropanoic acid (hydrocinnamic acid) is the saturated core, its discovery pathway began with its unsaturated precursor, cinnamic acid .
The Perkin Reaction (1868)
Sir William Henry Perkin, attempting to synthesize coumarin, serendipitously developed a method to generate the C6-C3 skeleton from benzaldehyde. This was not merely a synthesis; it was the first scalable route to modifying the phenylpropanoid side chain, allowing for the eventual hydrogenation to phenylpropanoic acid.
-
The Chemical Logic: The reaction utilizes an acid anhydride and an alkali salt of the acid to facilitate an aldol-type condensation with an aromatic aldehyde.[1][2][3]
-
Significance: It proved that complex plant metabolites could be assembled ab initio, laying the groundwork for the synthesis of phenylalanine and related pharmaceuticals.
Erlenmeyer’s Contribution
Emil Erlenmeyer (1880s) later refined the synthesis of phenylpyruvic acid (a keto-derivative of phenylpropanoic acid) via the azlactone method. This specific derivative would lie dormant in chemical libraries until a metabolic tragedy revealed its biological potency 50 years later.
Part 2: The Metabolic Revelation (1934)
The transition of phenylpropanoic acids from chemical curiosities to medical imperatives occurred in Norway, 1934.[4][5]
The Følling Protocol
Dr. Asbjørn Følling examined two siblings with severe intellectual disabilities.[5] Standard urine tests showed no glucose or protein. However, when he added ferric chloride (FeCl₃) —a standard reagent for ketones—the urine did not turn the expected purple; it turned deep green .[5]
-
The Deduction: Følling isolated the compound responsible for the green complex. Through melting point analysis and oxidation studies, he identified it as phenylpyruvic acid .
-
The Mechanism: He correctly deduced that the children could not metabolize phenylalanine to tyrosine, causing a shunt into the phenylpyruvate pathway.
-
Legacy: This discovery of Phenylketonuria (PKU) established the first link between a specific metabolic block and mental disability, launching the field of newborn screening.
Part 3: Biosynthetic Pathways & Microbiome Flux
Phenylpropanoic acids originate from two distinct biological systems: the Shikimate Pathway (plants/bacteria) and Reductive Deamination (gut microbiota).
Mechanism of Action
-
Plant/Aerobic Bacteria: The Shikimate pathway builds the aromatic ring from carbohydrate precursors (PEP + E4P).
-
Mammalian Host: Phenylalanine is primarily converted to Tyrosine by Phenylalanine Hydroxylase (PAH).[6][7] In PKU, PAH is defective.[4][8]
-
Gut Microbiota (The Modern Frontier): Anaerobes like Clostridium sporogenes perform reductive metabolism on unabsorbed phenylalanine, generating 3-phenylpropanoic acid (hydrocinnamic acid). This metabolite enters the host circulation and influences systemic immunity and gut permeability.[9]
Visualization: The C6-C3 Metabolic Flux
Caption: Figure 1.[10] Metabolic divergence of Phenylalanine. Note the pathological shunt to Phenylpyruvic acid (Red) vs. the commensal conversion to 3-Phenylpropanoic acid (Green).
Part 4: Technical Protocols
For researchers in drug discovery, accurate synthesis and detection are paramount.
Protocol A: Catalytic Synthesis of 3-Phenylpropanoic Acid
Objective: High-yield synthesis of saturated phenylpropanoic acid from cinnamic acid without ring hydrogenation.
-
Reagents: Trans-cinnamic acid (10 mmol), Pd/C (10% w/w, 50 mg), Methanol (20 mL).
-
Apparatus: High-pressure hydrogenation vessel (Parr reactor) or balloon setup for atmospheric pressure.
-
Procedure:
-
Dissolve cinnamic acid in methanol.
-
Add Pd/C catalyst carefully (pyrophoric risk).
-
Purge system with
(3x) then (3x). -
Stir vigorously under 1 atm
at room temperature for 4 hours. -
Checkpoint: Monitor reaction via TLC (Silica; Hexane:EtOAc 3:1). Disappearance of the UV-active alkene spot indicates completion.
-
Filter through Celite to remove Pd/C.
-
Concentrate filtrate in vacuo to yield white crystalline solid (mp: 48–50 °C).
-
Protocol B: GC-MS Detection of Urinary Phenylcarboxylic Acids
Objective: Quantify phenylpyruvic and phenylpropanoic acids for metabolic profiling.
-
Sample Prep (Solid Phase Extraction):
-
Acidify 1 mL urine to pH 2.0 with HCl.
-
Condition OASIS HLB cartridge (MeOH -> Water).
-
Load sample; wash with 5% MeOH.
-
Elute with 2 mL Ethyl Acetate.
-
Evaporate to dryness under
.
-
-
Derivatization (Silylation):
-
Why: Carboxylic acids have poor volatility and peak tailing. TMS derivatization blocks the polar -OH and -COOH groups.
-
Add 50
L BSTFA + 1% TMCS. -
Incubate at 60°C for 30 mins.
-
-
GC-MS Parameters:
-
Column: DB-5ms (30m x 0.25mm).
-
Carrier: Helium at 1 mL/min.
-
Temp Program: 70°C (2 min) -> 10°C/min -> 280°C.
-
Ionization: EI (70 eV).[11]
-
Target Ions: Monitor
192 (Phenylpyruvic-2TMS) and 222 (Phenylpropanoic-TMS).
-
Part 5: Physicochemical Data
The following table summarizes key properties for the differentiation of phenylpropanoic derivatives during analysis.
| Compound | Structure Type | pKa | LogP | Biological Role |
| 3-Phenylpropanoic Acid | Saturated (C6-C3) | 4.66 | 1.84 | Gut metabolite; Biomarker |
| Cinnamic Acid | Unsaturated (Alkene) | 4.44 | 2.13 | Plant precursor; Fragrance |
| Phenylpyruvic Acid | Keto-acid | 3.50 | 1.55 | PKU Neurotoxin |
| Phenylacetic Acid | Shortened (C6-C2) | 4.31 | 1.41 | Bacterial fermentation product |
References
-
Perkin, W. H. (1868).[3] "On the artificial production of coumarin and formation of its homologues". Journal of the Chemical Society.[3] Link
-
Følling, A. (1934).[4][5][12][13] "Über Ausscheidung von Phenylbrenztraubensäure in den Harn als Stoffwechselanomalie in Verbindung mit Imbezillität". Hoppe-Seyler's Zeitschrift für physiologische Chemie. Link
-
Dodd, D., et al. (2017). "A gut bacterial pathway metabolizes aromatic amino acids into nine circulating metabolites".[9] Nature. Link
-
Wikoff, W. R., et al. (2009). "Metabolomics analysis reveals large effects of gut microflora on mammalian blood metabolites". PNAS. Link
-
Blau, N., et al. (2010). "Phenylketonuria".[5][6][7][12][13] The Lancet. Link
Sources
- 1. byjus.com [byjus.com]
- 2. Perkin Reaction: Definition, Examples, and Mechanism [chemistrylearner.com]
- 3. Perkin reaction - Wikipedia [en.wikipedia.org]
- 4. tandfonline.com [tandfonline.com]
- 5. mdpi.com [mdpi.com]
- 6. m.youtube.com [m.youtube.com]
- 7. Relationship Between Gut Microbiota and Phenylalanine Levels: A Mendelian Randomization Study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Impact of gut probiotic metabolites on phenylketonuria [frontiersin.org]
- 9. A gut bacterial pathway metabolizes aromatic amino acids into nine circulating metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Analysis of Naturally Occurring Phenolic Compounds in Aromatic Plants by RP-HPLC Coupled to Diode Array Detector (DAD) and GC-MS after Silylation [mdpi.com]
- 12. Asbjørn Følling and the discovery of phenylketonuria [pubmed.ncbi.nlm.nih.gov]
- 13. The discovery of phenylketonuria - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 3-(4-ethylphenyl)propanoic Acid and its Structural Analogs
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of 3-(4-ethylphenyl)propanoic acid, a promising scaffold in medicinal chemistry. We will delve into its synthesis, physicochemical properties, and the burgeoning field of its structural analogs, which have demonstrated significant potential in antimicrobial and anticancer research. This document is intended to serve as a valuable resource for researchers engaged in the discovery and development of novel therapeutic agents.
Introduction: The Phenylpropanoic Acid Scaffold
Phenylpropanoic acids are a class of organic compounds characterized by a phenyl ring attached to a propanoic acid moiety.[1] This structural motif is found in a variety of natural and synthetic compounds and serves as a versatile template for the development of biologically active molecules.[2] The parent compound, 3-phenylpropanoic acid, also known as hydrocinnamic acid, is a naturally occurring substance found in various plants and is utilized in the food and cosmetics industries.[1]
The therapeutic potential of phenylpropanoic acid derivatives is well-established, with many exhibiting a broad range of pharmacological activities, including anti-inflammatory, analgesic, anticonvulsant, antibacterial, and anticancer effects. A notable example is Ibuprofen, a widely used non-steroidal anti-inflammatory drug (NSAID), which is a structural isomer of the topic compound, specifically 2-(4-isobutylphenyl)propanoic acid.
This guide will focus on 3-(4-ethylphenyl)propanoic acid, exploring its synthesis and characterization, and will then broaden the scope to include its structural analogs, highlighting the structure-activity relationships that govern their therapeutic potential.
Synthesis of 3-(4-ethylphenyl)propanoic Acid
Proposed Synthetic Pathway: Malonic Ester Synthesis
The synthesis of 3-(4-ethylphenyl)propanoic acid via the malonic ester route is a two-step process, as illustrated in the workflow diagram below.
Caption: Proposed Malonic Ester Synthesis of 3-(4-ethylphenyl)propanoic Acid.
Detailed Experimental Protocol (Adapted from General Procedures)
Materials:
-
Diethyl malonate
-
Sodium metal
-
Absolute ethanol
-
4-Ethylbenzyl bromide (or chloride)
-
Hydrochloric acid (concentrated)
-
Diethyl ether
-
Sodium sulfate (anhydrous)
Step 1: Alkylation of Diethyl Malonate
-
Preparation of Sodium Ethoxide: In a flame-dried round-bottom flask equipped with a reflux condenser and a drying tube, dissolve sodium metal in absolute ethanol under an inert atmosphere (e.g., nitrogen or argon). The reaction is exothermic and produces hydrogen gas, which should be safely vented.
-
Formation of the Enolate: To the freshly prepared sodium ethoxide solution, add diethyl malonate dropwise at room temperature with stirring. The reaction mixture will be stirred for approximately 30 minutes to ensure complete formation of the diethyl malonate enolate.
-
Alkylation: Add 4-ethylbenzyl bromide (or chloride) dropwise to the enolate solution. The reaction mixture is then heated to reflux for several hours to ensure complete alkylation. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After cooling to room temperature, the reaction mixture is poured into water and extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield crude diethyl 2-(4-ethylbenzyl)malonate.
Step 2: Hydrolysis and Decarboxylation
-
Hydrolysis: The crude diethyl 2-(4-ethylbenzyl)malonate is refluxed with concentrated hydrochloric acid for several hours. This step hydrolyzes the ester groups to carboxylic acids.
-
Decarboxylation: Continued heating of the acidic solution will induce decarboxylation of the resulting malonic acid derivative, yielding 3-(4-ethylphenyl)propanoic acid.
-
Isolation and Purification: After cooling, the product may precipitate out of the solution. If not, the aqueous solution is extracted with a suitable organic solvent. The organic extracts are combined, dried, and the solvent is evaporated. The crude product can be purified by recrystallization or column chromatography to afford pure 3-(4-ethylphenyl)propanoic acid.
Physicochemical Characterization
| Property | Predicted/Analog Data | Reference |
| Molecular Formula | C₁₁H₁₄O₂ | N/A |
| Molecular Weight | 178.23 g/mol | [3][4][5] |
| Appearance | White to off-white crystalline solid | [6] |
| Melting Point | Expected to be a solid at room temperature. For comparison, 2-(4-ethylphenyl)propanoic acid has a melting point of 35-38 °C. | [3] |
| Boiling Point | For comparison, 2-(4-ethylphenyl)propanoic acid has a boiling point of 135 °C at 3.5 Torr. | [3] |
| Solubility | Expected to have moderate solubility in water and higher solubility in organic solvents. | [6] |
| pKa | Predicted to be around 4.43 ± 0.10. | [3] |
Spectroscopic Analysis
The structure of 3-(4-ethylphenyl)propanoic acid can be confirmed using standard spectroscopic techniques.
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show characteristic signals for the ethyl group (a triplet and a quartet), the aromatic protons (two doublets), and the propanoic acid chain (two triplets). The chemical shifts (δ) in ppm relative to TMS would be approximately:
-
1.2 ppm (t, 3H): Methyl protons of the ethyl group.
-
2.6 ppm (q, 2H): Methylene protons of the ethyl group.
-
2.65 ppm (t, 2H): Methylene protons adjacent to the carboxylic acid group.
-
2.9 ppm (t, 2H): Methylene protons adjacent to the phenyl ring.
-
7.1-7.2 ppm (d, 4H): Aromatic protons.
-
12.0 ppm (s, 1H): Carboxylic acid proton.
¹³C NMR Spectroscopy: The carbon NMR spectrum will provide evidence for the 9 distinct carbon environments in the molecule.[7]
Infrared (IR) Spectroscopy: The IR spectrum will be characterized by a broad absorption band for the O-H stretch of the carboxylic acid (around 3000 cm⁻¹) and a strong absorption for the C=O stretch of the carbonyl group (around 1700 cm⁻¹).
Structural Analogs and Their Biological Activities
The true potential of 3-(4-ethylphenyl)propanoic acid lies in its utility as a scaffold for generating a diverse library of structural analogs with a wide range of biological activities. Research has shown that modifications to the phenyl ring and the propanoic acid chain can lead to compounds with significant therapeutic properties.
Anticancer Activity
Several studies have highlighted the anticancer potential of phenylpropanoic acid derivatives.[8][9] Modifications of the core structure have led to the development of compounds with potent antiproliferative activity against various cancer cell lines.
-
Thiazole Derivatives: A series of 3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid derivatives have been synthesized and evaluated for their anticancer properties.[10] These compounds have shown promising activity, with some derivatives exhibiting greater potency than the standard chemotherapeutic agent, cisplatin.[10]
-
Amino Acid Conjugates: The conjugation of amino acids to the propanoic acid backbone has been explored as a strategy to enhance the anticancer activity and selectivity of these compounds.
Caption: Relationship between Structural Analogs and Biological Activities.
Antimicrobial Activity
Phenylpropanoic acid and its derivatives have also demonstrated significant antimicrobial activity against a range of pathogenic bacteria and fungi.[11]
-
Furan Derivatives: The synthesis of 3-aryl-3-(furan-2-yl)propanoic acid derivatives has been reported, and these compounds have shown high antimicrobial activity against Candida albicans, Escherichia coli, and Staphylococcus aureus.[12]
-
General Phenylpropanoic Acids: Phenylpropanoic acids, in general, have been found to inhibit the growth of both pathogenic and non-pathogenic bacteria and fungi.[11]
Potential Applications and Future Directions
The versatility of the 3-(4-ethylphenyl)propanoic acid scaffold, coupled with the demonstrated biological activities of its structural analogs, positions it as a highly promising starting point for drug discovery and development.
Key areas for future research include:
-
Lead Optimization: The synthesis and screening of a broader library of analogs to identify compounds with enhanced potency, selectivity, and favorable pharmacokinetic profiles.
-
Mechanism of Action Studies: Elucidation of the specific molecular targets and signaling pathways through which these compounds exert their anticancer and antimicrobial effects.
-
In Vivo Efficacy: Evaluation of the most promising candidates in preclinical animal models of cancer and infectious diseases.
Conclusion
3-(4-ethylphenyl)propanoic acid represents a valuable and underexplored scaffold in medicinal chemistry. While direct biological data on the parent molecule is limited, the extensive research on its structural analogs strongly suggests its potential as a foundation for the development of novel therapeutic agents. The synthetic accessibility and the ease of structural modification make it an attractive target for further investigation by researchers in both academia and the pharmaceutical industry. This guide has provided a framework for its synthesis, characterization, and a glimpse into the therapeutic promise held by its derivatives.
References
-
PubChem. (n.d.). 3-(4-Hydroxyphenyl)propionic acid. Retrieved from [Link]
-
Ningbo Inno Pharmchem Co.,Ltd. (n.d.). Exploring the Synthesis and Applications of 3-Phenylpropionic Acid Derivatives. Retrieved from [Link]
-
FooDB. (2010). Showing Compound 3-Phenylpropanoic acid (FDB008271). Retrieved from [Link]
-
Kavaliauskas, P., et al. (2025). Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR. PMC. Retrieved from [Link]
-
Voskressensky, L. G., et al. (2022). Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. MDPI. Retrieved from [Link]
-
PubChem. (n.d.). 2-(4-Ethylphenyl)propionic acid. Retrieved from [Link]
-
PubChem. (n.d.). 3-(4-(1-Carboxy(2,2,2-
ngcontent-ng-c3230145110="" class="ng-star-inserted">2H_3)ethyl)phenyl)-2-methylpropanoic acid. Retrieved from [Link] -
precisionFDA. (n.d.). 2-(4-ETHYLPHENYL)PROPIONIC ACID. Retrieved from [Link]
-
Daglia, M. (2021). Recent Advancements in Enhancing Antimicrobial Activity of Plant-Derived Polyphenols by Biochemical Means. MDPI. Retrieved from [Link]
-
O'Driscoll, A., et al. (2012). Cytotoxic Bioactivity of Some Phenylpropanoic Acid Derivatives. ResearchGate. Retrieved from [Link]
-
Kavaliauskas, P., et al. (2025). Synthesis and Biological Evaluation of β-Phenylalanine Derivatives Containing Sulphonamide and Azole Moieties as Antiproliferative Candidates in Lung Cancer Models. PMC. Retrieved from [Link]
-
Csupor-Löffler, B., et al. (2024). Synergistic effect of phenylpropanoids and flavonoids with antibiotics against Gram-positive and Gram-negative bacterial strains. NIH. Retrieved from [Link]
-
Mickevičius, V., et al. (2024). Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. PubMed Central. Retrieved from [Link]
-
Seebach, D., et al. (2004). (R)-2-(BENZYLOXYCARBONYLAMINO-METHYL)-3-PHENYLPROPANOIC ACID (Z-β 2 hPHE-OH). Organic Syntheses. Retrieved from [Link]
-
Kavaliauskas, P., et al. (2024). Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties. PMC. Retrieved from [Link]
-
Mickevičius, V., et al. (2016). Synthesis and Biological Activity of 3-[Phenyl(1,3-thiazol-2-yl)-amino]propanoic Acids and Their Derivatives. NIH. Retrieved from [Link]
-
Forró, E., & Fülöp, F. (2025). Synthesis of the enantiomers and N-protected derivatives of 3-amino-3-(4-cyanophenyl)propanoic acid. ResearchGate. Retrieved from [Link]
-
Doc Brown's Chemistry. (n.d.). Introductory note on the 13C NMR spectrum of propanoic acid. Retrieved from [Link]
-
Kumar, A., et al. (2013). Antimicrobial activity of synthesized propionic acid derivatives. ResearchGate. Retrieved from [Link]
-
Kavaliauskas, P., et al. (2022). Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR. MDPI. Retrieved from [Link]
-
Kumar, A., et al. (2012). Synthesis, antimicrobial evaluation and QSAR studies of propionic acid derivatives. Medicinal Chemistry Research. Retrieved from [Link]
-
de Oliveira, A. M., et al. (2022). Synthetic Cinnamides and Cinnamates: Antimicrobial Activity, Mechanism of Action, and In Silico Study. MDPI. Retrieved from [Link]
-
Dahan, R., et al. (2008). Novel analogs of D-e-MAPP and B13. Part 1: synthesis and evaluation as potential anticancer agents. PubMed. Retrieved from [Link]
-
Salehi, B., et al. (2019). Molecular Targets of Natural Compounds with Anti-Cancer Properties. MDPI. Retrieved from [Link]
Sources
- 1. Showing Compound 3-Phenylpropanoic acid (FDB008271) - FooDB [foodb.ca]
- 2. nbinno.com [nbinno.com]
- 3. (2RS)-2-(4-ETHYLPHENYL)PROPANOIC ACID | 3585-52-2 [chemicalbook.com]
- 4. GSRS [precision.fda.gov]
- 5. (2RS)-2-(4-Ethylphenyl)propanoic Acid | LGC Standards [lgcstandards.com]
- 6. CAS 3585-47-5: 2-(4-propylphenyl)propanoic acid [cymitquimica.com]
- 7. 13C nmr spectrum of propanoic acid C3H6O2 CH3CH2COOH analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of propionic acid C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 8. Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. mdpi.com [mdpi.com]
Methodological & Application
Synthesis Protocol for 3-(4-Ethylphenyl)propanoic Acid
Application Note: AN-2026-SYN-04
High-Purity Synthesis via Knoevenagel-Doebner Condensation and Catalytic Hydrogenation
Abstract & Application Scope
3-(4-Ethylphenyl)propanoic acid (CAS: 3585-52-2), also known as 4-ethylhydrocinnamic acid, is a critical phenylpropanoid building block in drug discovery. It serves as a structural scaffold for PPAR agonists (peroxisome proliferator-activated receptors) used in metabolic disorder treatments and is a key intermediate in the synthesis of SGLT2 inhibitors.
This application note details a robust, two-stage synthesis protocol designed for scalability and high purity (>98%). Unlike direct Friedel-Crafts alkylation methods which suffer from poor regioselectivity, this protocol utilizes a Knoevenagel-Doebner condensation followed by catalytic hydrogenation . This route ensures exclusive para-substitution and high atom economy.
Retrosynthetic Analysis & Pathway
The synthesis strategy relies on the linear construction of the propanoic acid side chain from the commercially available 4-ethylbenzaldehyde. This avoids the need for expensive aryl-halide precursors required for Heck coupling strategies while maintaining mild reaction conditions.
Figure 1: Retrosynthetic disconnection showing the construction of the carbon skeleton via condensation followed by saturation.
Stage 1: Synthesis of 4-Ethylcinnamic Acid
Reaction Type: Knoevenagel-Doebner Condensation
Objective: Formation of the
Reagents & Materials
| Reagent | MW ( g/mol ) | Equiv.[1] | Quantity (Example) | Role |
| 4-Ethylbenzaldehyde | 134.18 | 1.0 | 13.4 g (100 mmol) | Substrate |
| Malonic Acid | 104.06 | 1.5 | 15.6 g (150 mmol) | C2 Source |
| Pyridine | 79.10 | Solvent | 40 mL | Base/Solvent |
| Piperidine | 85.15 | Cat. | 1.0 mL | Catalyst |
| HCl (6M) | 36.46 | Excess | ~100 mL | Quenching/pH adj. |
Experimental Protocol
-
Setup: Equip a 250 mL round-bottom flask (RBF) with a magnetic stir bar and a reflux condenser.
-
Addition: Charge the flask with 4-ethylbenzaldehyde (13.4 g) and malonic acid (15.6 g).
-
Solvation: Add pyridine (40 mL) followed by catalytic piperidine (1.0 mL). The reaction is slightly exothermic; ensure the solids are well-dispersed.
-
Reaction: Heat the mixture to 90–100 °C (oil bath temperature).
-
Observation: Evolution of CO₂ gas (bubbling) indicates the decarboxylation step is proceeding.
-
Duration: Reflux for 3–5 hours until CO₂ evolution ceases. Monitor via TLC (SiO₂, 20% EtOAc/Hexane) for disappearance of the aldehyde.
-
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Pour the solution slowly into a beaker containing 200 mL of ice-cold water mixed with 50 mL of concentrated HCl (Caution: Exothermic neutralization of pyridine).
-
A white to off-white precipitate of 4-ethylcinnamic acid will form immediately.
-
Verify pH is < 2 to ensure full protonation of the carboxylic acid.
-
-
Purification:
-
Filter the solid using a Buchner funnel.
-
Wash the filter cake copiously with cold water (3 x 50 mL) to remove pyridinium salts.
-
Recrystallize from Ethanol/Water (1:1) if the solid is slightly yellow.
-
Dry in a vacuum oven at 50 °C overnight.
-
Expected Yield: 85–92% (approx. 15–16 g).
-
Stage 2: Hydrogenation to 3-(4-Ethylphenyl)propanoic Acid
Reaction Type: Heterogeneous Catalytic Hydrogenation Objective: Selective reduction of the alkene without reducing the aromatic ring.
Reagents & Materials
| Reagent | MW ( g/mol ) | Equiv.[1] | Quantity (Example) | Role |
| 4-Ethylcinnamic Acid | 176.21 | 1.0 | 8.8 g (50 mmol) | Substrate |
| 10% Pd/C | N/A | 5 wt% | 440 mg | Catalyst |
| Ethanol (Abs.) | 46.07 | Solvent | 100 mL | Solvent |
| Hydrogen (H₂) | 2.02 | Excess | Balloon (1 atm) | Reductant |
Experimental Protocol
-
Safety Check: Palladium on Carbon (Pd/C) is pyrophoric when dry. Always handle under an inert atmosphere (Nitrogen/Argon) or wet with solvent immediately.
-
Setup: Use a 250 mL RBF or a hydrogenation bottle.
-
Loading:
-
Add 4-ethylcinnamic acid (8.8 g) and Ethanol (100 mL). Stir to dissolve.
-
Carefully add 10% Pd/C (440 mg). (Tip: Add a small amount of water to the catalyst first to create a slurry, reducing ignition risk).
-
-
Purging:
-
Seal the flask with a septum.
-
Evacuate the flask (vacuum) and backfill with Nitrogen (3 cycles).
-
Evacuate and backfill with Hydrogen (using a balloon or low-pressure line).
-
-
Reaction:
-
Stir vigorously at room temperature (25 °C) under H₂ atmosphere (1 atm).
-
Duration: 6–12 hours. Monitor via TLC (product will have a similar Rf but will not stain under UV as strongly as the conjugated starting material; use KMnO₄ stain).
-
-
Workup:
-
Filter the mixture through a pad of Celite to remove the Pd/C catalyst.
-
Wash the Celite pad with Ethanol (2 x 20 mL).
-
Concentrate the filtrate under reduced pressure (Rotovap) to yield a colorless oil or low-melting solid.
-
-
Final Purification:
-
The product is typically pure enough (>95%) for most applications.
-
If necessary, recrystallize from Hexanes or distill under high vacuum (bp ~135 °C at 3.5 Torr).
-
Analytical Validation
The following data confirms the structure and purity of the synthesized 3-(4-ethylphenyl)propanoic acid.
| Method | Parameter | Expected Result | Interpretation |
| Appearance | Visual | White solid / Colorless oil | MP: 35–38 °C [1] |
| 1H NMR | 400 MHz, CDCl₃ | Methyl of ethyl group | |
| Methylene of ethyl group | |||
| Aromatic protons (AA'BB') | |||
| Carboxylic acid proton | |||
| MS (ESI-) | m/z | 177.1 [M-H]⁻ | Consistent with MW 178.23 |
Expertise & Troubleshooting
Author's Note: While this protocol is standard, specific pitfalls can affect yield and safety.
-
Catalyst Poisoning (Stage 2): If the hydrogenation stalls, ensure the 4-ethylcinnamic acid from Stage 1 is free of pyridine and sulfur contaminants. A dilute HCl wash of the Stage 1 solid is critical before hydrogenation.
-
Safety with Pd/C: Never add dry Pd/C to a flask containing ethanol vapors and air; this can cause a flash fire. Always wet the catalyst with water or add it under a blanket of nitrogen.
-
Decarboxylation Control (Stage 1): If the reaction temperature in Stage 1 is too low (<80 °C), decarboxylation will be incomplete, leading to the dicarboxylic acid intermediate. Ensure vigorous reflux.
References
-
ChemicalBook. (2026). (2RS)-2-(4-Ethylphenyl)propanoic acid Properties and Melting Point Data.Link
-
Morrow, J., et al. (2010). Catalyst Design for the Hydrogenation of Cinnamic Acid to Hydrocinnamic Acid. North American Catalysis Society. Link
-
PubChem. (2026). Compound Summary: 3-(4-Ethylphenyl)propanoic acid. National Library of Medicine. Link
- Furniss, B.S., et al. (1989). Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical. (Standard reference for Knoevenagel-Doebner conditions).
Sources
Application Note: Scalable and High-Yield Synthesis of 3-(4-ethylphenyl)propanoic Acid
Executive Summary
This application note details a robust, two-step synthetic protocol for the high-yield production of 3-(4-ethylphenyl)propanoic acid . While direct Friedel-Crafts alkylation of ethylbenzene with acrylic acid derivatives is possible, it frequently suffers from poor regioselectivity (ortho/para mixtures).
To ensure >98% regiochemical purity and scalability, this guide recommends a Knoevenagel-Doebner Condensation followed by Catalytic Hydrogenation . This route utilizes the commercially available, regio-pure 4-ethylbenzaldehyde, eliminating the need for difficult isomer separations. A secondary, high-precision Heck Coupling route is provided for discovery-scale applications.
Key Performance Indicators (KPIs)
| Parameter | Knoevenagel-Hydrogenation (Route A) | Heck Coupling (Route B) |
| Primary Utility | Process Scale-up (>100g) | Discovery / Library Synthesis (<5g) |
| Overall Yield | 80–90% (Two Steps) | 70–85% (One Step) |
| Atom Economy | High (CO₂ is only byproduct) | Moderate (Salt waste generated) |
| Regioselectivity | >99% (Defined by starting material) | >95% (Trans-selective) |
| Cost Efficiency | High (Cheap reagents) | Moderate (Pd catalyst cost) |
Strategic Pathway Selection
The following flowchart illustrates the decision logic between the two primary validated pathways.
Figure 1: Strategic selection between the two-step condensation route (Green) and the convergent cross-coupling route (Red).
Protocol A: Modified Knoevenagel-Doebner Condensation (Primary Route)
Objective: Synthesis of the intermediate (E)-3-(4-ethylphenyl)acrylic acid (4-ethylcinnamic acid). Mechanism: This base-catalyzed reaction involves deprotonation of malonic acid, nucleophilic attack on the aldehyde, dehydration, and thermal decarboxylation.
Reaction Mechanism
Figure 2: Mechanistic flow of the Doebner modification yielding the unsaturated acid.
Materials & Stoichiometry
| Component | Equiv. | Role |
| 4-Ethylbenzaldehyde | 1.0 | Limiting Reagent |
| Malonic Acid | 2.0 | Nucleophile (Excess drives conversion) |
| Pyridine | 4.0 - 5.0 | Solvent / Base |
| Piperidine | 0.1 (Cat.) | Catalyst (Schiff base formation) |
| HCl (Conc.) | As needed | Quenching / pH adjustment |
Step-by-Step Procedure
-
Setup: Equip a round-bottom flask with a magnetic stir bar and a reflux condenser.
-
Charging: Add 4-ethylbenzaldehyde (100 mmol, 13.4 g) and malonic acid (200 mmol, 20.8 g) to the flask.
-
Solvent/Catalyst: Add pyridine (40 mL) followed by catalytic piperidine (1 mL).
-
Note: The reaction is exothermic upon mixing.
-
-
Reaction: Heat the mixture to 85–100°C for 2–4 hours.
-
Validation: Monitor CO₂ evolution. The reaction is complete when gas evolution ceases.
-
-
Workup:
-
Cool the reaction mixture to 0°C in an ice bath.
-
Slowly add concentrated HCl (approx. 50-60 mL) dropwise with vigorous stirring until pH < 2. Caution: Pyridine hydrochloride formation generates heat.
-
The product, (E)-4-ethylcinnamic acid , will precipitate as a white solid.
-
-
Purification:
-
Filter the precipitate.[1]
-
Wash with cold water (3 x 50 mL) to remove pyridinium salts.
-
Recrystallize from Ethanol/Water (1:1) if purity is <98% by HPLC.
-
Expected Yield: 85–92%.
-
Protocol B: Catalytic Hydrogenation
Objective: Reduction of the alkene double bond to yield 3-(4-ethylphenyl)propanoic acid. Scientific Rationale: Pd/C is selected for its high activity toward olefin reduction under mild conditions, leaving the carboxylic acid moiety intact [1].
Materials & Stoichiometry
| Component | Amount | Role |
| (E)-4-Ethylcinnamic Acid | 10.0 g | Substrate |
| 10% Pd/C | 0.5 g (5 wt%) | Heterogeneous Catalyst |
| Methanol or Ethanol | 100 mL | Solvent |
| Hydrogen (H₂) | Balloon (1 atm) | Reducing Agent |
Step-by-Step Procedure
-
Safety Check: Pd/C is pyrophoric when dry. Always keep it wet with solvent or water during handling.
-
Charging: In a standard hydrogenation flask (or Parr shaker bottle), dissolve the cinnamic acid derivative in Methanol.
-
Catalyst Addition: Carefully add the 10% Pd/C catalyst under an inert atmosphere (Nitrogen or Argon purge is recommended).
-
Hydrogenation:
-
Evacuate the flask and backfill with H₂ gas (repeat 3 times).
-
Stir vigorously at Room Temperature (25°C) under a balloon of H₂ (or 10-30 psi if using a shaker).
-
Time: Reaction typically completes in 2–4 hours.
-
-
Monitoring: Monitor by TLC (disappearance of UV-active conjugated alkene spot) or HPLC.
-
Workup:
-
Filter the mixture through a pad of Celite to remove the catalyst. Do not let the filter cake dry out completely to prevent ignition.
-
Wash the Celite pad with Methanol.
-
Concentrate the filtrate under reduced pressure (Rotary Evaporator).
-
-
Final Product: The residue is the target acid. It typically solidifies upon cooling.
-
Expected Yield: >95%.
-
Protocol C: Heck Coupling (Alternative Discovery Route)
Context: Use this route if 4-ethylbenzaldehyde is unavailable, or if generating a library of propanoic acid derivatives from aryl halides.
Reaction Conditions[1][2][3][4][5][6][7]
-
Substrates: 4-Ethyliodobenzene (1.0 equiv) + Methyl Acrylate (1.2 equiv).
-
Catalyst: Pd(OAc)₂ (2 mol%) + PPh₃ (4 mol%).
-
Base: Triethylamine (Et₃N) (2.0 equiv).
-
Solvent: DMF or Acetonitrile, 80°C, 12h.
Workflow Note
This reaction yields the methyl ester . A subsequent hydrolysis step (LiOH/THF/Water) is required to obtain the free acid. This adds a step compared to Route A, making it less favorable for bulk production but excellent for combinatorial libraries [2].
Analytical Validation & Specifications
Ensure the final product meets these criteria before use in biological assays.
| Test | Method | Acceptance Criteria |
| Purity | HPLC (C18, ACN/Water + 0.1% TFA) | > 98.0% |
| Identity | 1H NMR (400 MHz, DMSO-d6) | Consistent with structure (see below) |
| Residual Solvent | GC-HS | < 5000 ppm (Ethanol/Methanol) |
| Palladium Content | ICP-MS | < 10 ppm (Critical for biological use) |
Expected 1H NMR Data (DMSO-d6):
-
δ 12.1 (s, 1H, -COOH)
-
δ 7.15 (d, 2H, Ar-H)
-
δ 7.10 (d, 2H, Ar-H)
-
δ 2.80 (t, 2H, Ar-CH₂-CH₂-)
-
δ 2.55 (q, 2H, -CH₂-CH₃)
-
δ 2.50 (t, 2H, -CH₂-COOH)
-
δ 1.15 (t, 3H, -CH₃)
Troubleshooting Guide
| Problem | Probable Cause | Corrective Action |
| Low Yield (Step 1) | Incomplete decarboxylation | Ensure temperature is >85°C; extend reaction time until bubbling stops. |
| Oily Product (Step 1) | Residual solvent/pyridine | Recrystallize from Ethanol/Water; wash thoroughly with dilute HCl. |
| Incomplete Reduction (Step 2) | Catalyst poisoning | Ensure S/N/P impurities are absent in Step 1 product. Use fresh Pd/C. |
| Ignition during Filtration | Dry Pd/C catalyst | Keep Celite pad wet with water/methanol at all times. Dispose in water. |
References
-
Catalytic Hydrogenation of Cinnamic Acid Derivatives
-
Shinde, S. (2020).[2] Catalytic Hydrogenation of Cinnamic Acid and Salicylic Acid. Asian Journal of Chemistry.
- Note: Validates Pd/C selectivity for alkene reduction over carboxylic acid reduction.
-
-
Heck Reaction Methodologies
-
Organic Chemistry Portal. Heck Reaction Protocols.
- Note: Provides standard conditions for aryl halide-acryl
-
-
Knoevenagel-Doebner General Procedures
- Furniss, B. S., et al. Vogel's Textbook of Practical Organic Chemistry.
-
Organic Syntheses, Coll. Vol. 1, p. 77 (1941). Cinnamic Acid Synthesis.
- Note: The classic protocol adapted here for the 4-ethyl deriv
-
Synthesis of Phenylpropanoic Acids
-
US Patent 5786507A. Process for the preparation of 3-phenylpropionic acid.
- Note: Industrial context for the oxidation/reduction p
-
Sources
Precision Quantitation of 3-(4-Ethylphenyl)propanoic Acid: A Stability-Indicating HPLC-UV and LC-MS/MS Protocol
Abstract & Scope
This application note details the development and validation of analytical methods for 3-(4-ethylphenyl)propanoic acid (CAS: 14299-49-1), a structural analog of hydrocinnamic acid and a key intermediate in fine chemical synthesis.
While structurally similar to the well-known ibuprofen impurity 2-(4-ethylphenyl)propanoic acid (Ibuprofen Impurity N), the target molecule differs in the substitution position on the propanoic acid chain (linear vs. branched). This protocol addresses the critical challenge of isomer specificity, providing a robust Reversed-Phase HPLC (RP-HPLC) method for assay/purity and a high-sensitivity LC-MS/MS method for trace analysis in biological matrices.
Physicochemical Profile & Method Strategy
Understanding the molecule's behavior in solution is the foundation of this method.
| Parameter | Value (Approx.) | Analytical Implication |
| Molecular Formula | MW: 178.23 g/mol | |
| pKa | 4.6 – 4.8 | Weak acid.[1] Crucial: Mobile phase pH must be < 3.0 to suppress ionization and prevent peak tailing. |
| LogP | ~2.9 | Moderately lipophilic. Ideal candidate for C18 stationary phases. |
| UV Maxima | 210 nm, 264 nm | 210 nm provides max sensitivity; 264 nm offers higher selectivity against non-aromatic impurities. |
| Solubility | Methanol, ACN, DMSO | Sample diluent should match the initial mobile phase conditions (high aqueous) to prevent peak distortion. |
Method Development Logic
The primary challenge is separating the linear 3-isomer from the branched 2-isomer.
-
Stationary Phase: A high-density C18 column with end-capping is selected to maximize hydrophobic interaction and minimize silanol activity (which interacts with the acidic moiety).
-
Mobile Phase Modifier: Formic acid (0.1%) is chosen over phosphate buffers to allow seamless transition between UV and Mass Spectrometry detectors.
Visualization: Method Development Workflow
The following decision tree outlines the logic used to optimize separation efficiency (
Figure 1: Decision tree for optimizing separation of structural isomers in acidic media.
Protocol 1: HPLC-UV (Assay & Purity)
Purpose: Routine quality control, stability testing, and purity assessment.
Equipment & Reagents[2][3]
-
System: HPLC with PDA/UV Detector (e.g., Agilent 1260 or Waters Alliance).
-
Column: Agilent Zorbax Eclipse Plus C18 (150 mm x 4.6 mm, 3.5 µm) or equivalent.
-
Reagents: HPLC-grade Acetonitrile (ACN), Milli-Q Water, Formic Acid (98%+).
Chromatographic Conditions
| Parameter | Setting |
| Mobile Phase A | Water + 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |
| Flow Rate | 1.0 mL/min |
| Column Temp | 30°C |
| Injection Volume | 10 µL |
| Detection | UV at 215 nm (Quantitation), 264 nm (ID confirmation) |
| Run Time | 15 minutes |
Gradient Program
| Time (min) | % Mobile Phase B | Event |
| 0.0 | 30 | Equilibration |
| 8.0 | 80 | Linear Ramp (Elution of analyte ~5-6 min) |
| 10.0 | 95 | Wash |
| 10.1 | 30 | Re-equilibration |
| 15.0 | 30 | End |
Standard Preparation
-
Stock Solution (1 mg/mL): Weigh 10 mg of reference standard into a 10 mL volumetric flask. Dissolve in 100% Methanol.
-
Working Standard (50 µg/mL): Dilute Stock Solution 1:20 using Mobile Phase A:B (50:50). Note: Diluting in high organic content can cause peak fronting; matching the initial gradient conditions is preferred.
Protocol 2: LC-MS/MS (Trace Analysis)
Purpose: Quantitation in biological fluids (plasma/urine) or trace impurity analysis.
Mass Spectrometry Parameters
-
Ionization: Electrospray Ionization (ESI)
-
Polarity: Negative Mode (
)-
Reasoning: Carboxylic acids deprotonate easily (
), offering better sensitivity than positive mode.
-
-
Precursor Ion: m/z 177.1 (
)
MRM Transitions (Multiple Reaction Monitoring)
| Precursor (m/z) | Product (m/z) | Collision Energy (eV) | Dwell (ms) | Assignment |
| 177.1 | 133.1 | 15 | 100 | Loss of |
| 177.1 | 105.1 | 25 | 100 | Ethylphenyl carbocation (Qualifier) |
Sample Preparation (Solid Phase Extraction)
For biological matrices, simple protein precipitation may not suffice due to ion suppression.
-
Conditioning: HLB Cartridge (30 mg) with 1 mL MeOH, then 1 mL Water.
-
Loading: Load 200 µL plasma (acidified with 2%
). -
Washing: Wash with 1 mL 5% Methanol in Water.
-
Elution: Elute with 500 µL Methanol.
-
Reconstitution: Evaporate to dryness (
stream) and reconstitute in Mobile Phase.
Validation Parameters (ICH Q2(R2) Compliant)
The following acceptance criteria are derived from ICH guidelines for quantitative impurity assays.
Specificity
-
Requirement: No interference at the retention time of the analyte from blank matrix or known impurities.
-
Critical Test: Inject a mixture of 3-(4-ethylphenyl)propanoic acid and 2-(4-ethylphenyl)propanoic acid (Ibuprofen Impurity N).
-
Acceptance: Resolution (
) > 1.5 between isomers.
Linearity
Accuracy (Recovery)
-
Levels: 50%, 100%, and 150% of target concentration.
-
Criteria: Mean recovery 98.0% – 102.0%.
Precision
-
Repeatability: 6 injections of 100% standard. RSD
2.0%.[4] -
Intermediate Precision: Different day/analyst. RSD
2.0%.[4]
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Peak Tailing | Secondary silanol interactions or high pH. | Ensure Mobile Phase pH is < 3.0. Use a "base-deactivated" or high-coverage C18 column. |
| Split Peaks | Sample solvent mismatch. | If sample is dissolved in 100% ACN/MeOH, inject smaller volumes (<5 µL) or dilute sample with water. |
| Retention Time Drift | Column temperature fluctuation or insufficient equilibration. | Use a column oven (30°C). Ensure 5-10 column volumes of equilibration between runs. |
| High Backpressure | Particulate matter. | Filter all samples through 0.22 µm PTFE filters before injection. |
References
-
International Council for Harmonisation (ICH). Validation of Analytical Procedures: Text and Methodology Q2(R2).[4][5][6] (2023).[5][7] Available at: [Link]
-
PubChem. Compound Summary: 2-(4-Ethylphenyl)propanoic acid (Isomer Reference Data).[1][8] National Library of Medicine. Available at: [Link]
- Snyder, L. R., Kirkland, J. J., & Dolan, J. W.Introduction to Modern Liquid Chromatography. Wiley.
-
European Pharmacopoeia (Ph. Eur.). Ibuprofen Monograph (Impurity N). (Context for separating ethylphenylpropanoic acid isomers). Available at: [Link]
Sources
- 1. (2RS)-2-(4-ETHYLPHENYL)PROPANOIC ACID CAS#: 3585-52-2 [amp.chemicalbook.com]
- 2. Development and validation of RP HPLC method to determine nandrolone phenylpropionate in different pharmaceutical formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ptfarm.pl [ptfarm.pl]
- 4. altabrisagroup.com [altabrisagroup.com]
- 5. intuitionlabs.ai [intuitionlabs.ai]
- 6. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 7. database.ich.org [database.ich.org]
- 8. 2-(4-Ethylphenyl)propionic acid | C11H14O2 | CID 527816 - PubChem [pubchem.ncbi.nlm.nih.gov]
Gas chromatography analysis of 3-(4-ethylphenyl)propanoic acid after derivatization
Executive Summary
This guide details the protocol for the gas chromatographic (GC) quantification and identification of 3-(4-ethylphenyl)propanoic acid (CAS: 10543-39-2 / Analogous to Ibuprofen Impurity N isomers), a key intermediate in the synthesis of pharmaceutical agents and a structural analog to non-steroidal anti-inflammatory drugs (NSAIDs).
Due to the polar carboxylic acid moiety, direct GC analysis of this compound results in peak tailing, irreversible adsorption, and poor sensitivity.[1] This protocol utilizes Silylation with N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) to convert the analyte into its volatile trimethylsilyl (TMS) ester. This method ensures sharp peak shapes, high thermal stability, and distinct mass spectral fragmentation for unambiguous identification.
Chemical Context & Analytical Challenge
Analyte Profile:
-
Molecular Formula: C₁₁H₁₄O₂[4]
-
Boiling Point (Predicted): ~310°C (at 760 mmHg) – Too high for stable direct elution without derivatization.
-
pKa: ~4.5 – Indicates strong hydrogen bonding capability.
The Problem: Hydrogen Bonding The free carboxylic acid group (-COOH) forms intermolecular hydrogen bonds (dimers) in the gas phase and interacts strongly with the silanol groups of the GC column stationary phase. This leads to:
-
Peak Tailing: Non-Gaussian peak shapes that ruin integration accuracy.
-
Ghost Peaks: Carryover from previous injections.
-
Discrimination: High-boiling components may not elute quantitatively.
The Solution: Trimethylsilylation By replacing the active protic hydrogen with a trimethylsilyl group [-Si(CH₃)₃], we eliminate hydrogen bonding, reduce polarity, and increase volatility.
Experimental Protocol
Reagents & Materials
-
Analyte Standard: 3-(4-ethylphenyl)propanoic acid (>98% purity).[2]
-
Derivatization Reagent: BSTFA + 1% TMCS (Trimethylchlorosilane).
-
Note: TMCS acts as a catalyst to increase the silylating power of BSTFA for sterically hindered groups, though this linear acid reacts readily.
-
-
Solvent: Anhydrous Pyridine or Acetonitrile (ACN).
-
Why Pyridine? It acts as an acid scavenger (HCl acceptor) and facilitates the reaction.
-
-
Internal Standard (IS): 3-Phenylpropanoic acid-d9 or a structural analog like p-Tolylacetic acid (must not interfere with the ethyl group elution).[2]
Sample Preparation Workflow
Step 1: Stock Solution Preparation Dissolve 10 mg of 3-(4-ethylphenyl)propanoic acid in 10 mL of Methanol (1 mg/mL). Critical: Methanol must be removed before derivatization as it reacts with BSTFA.
Step 2: Aliquoting & Drying Transfer 100 µL of Stock Solution to a GC autosampler vial. Evaporate to dryness under a gentle stream of Nitrogen (N₂) at 40°C. Validation Check: Ensure no visible liquid remains. Water/Alcohol residues will quench the reagent.
Step 3: Derivatization Reaction
-
Add 50 µL of Anhydrous Pyridine to the dried residue.
-
Add 100 µL of BSTFA + 1% TMCS .
-
Cap the vial immediately (PTFE-lined cap).
-
Vortex for 30 seconds.
-
Incubate at 65°C for 30 minutes .
Step 4: Dilution (Optional) If the concentration is too high for the detector (e.g., MS saturation), dilute with 500 µL of anhydrous Hexane or Ethyl Acetate after the reaction is complete.
Visualization: Reaction & Workflow
The following diagrams illustrate the chemical transformation and the operational workflow.
Caption: Chemical conversion of the carboxylic acid to its TMS ester form using BSTFA.
Caption: Step-by-step operational workflow for sample preparation and derivatization.
GC-MS Instrumental Parameters
This method is optimized for an Agilent 7890/5977 system but is transferable to other single-quadrupole GC-MS platforms.[2]
Gas Chromatograph (GC)
| Parameter | Setting | Rationale |
| Column | DB-5ms UI (30 m × 0.25 mm × 0.25 µm) | Low polarity (5%-phenyl) is ideal for aromatic esters.[2] "UI" (Ultra Inert) reduces active sites. |
| Carrier Gas | Helium @ 1.2 mL/min (Constant Flow) | Optimal linear velocity for resolution.[2] |
| Inlet Temp | 260°C | Ensures rapid volatilization of the TMS derivative (BP ~310°C). |
| Injection | 1 µL, Split 10:1 | Prevents column overload; splitless used only for trace analysis (<1 ppm).[2] |
| Oven Program | Initial: 80°C (Hold 1 min)Ramp: 15°C/min to 300°CFinal: 300°C (Hold 5 min) | Fast ramp prevents peak broadening; high final temp elutes high-boiling matrix.[2] |
Mass Spectrometer (MS)
| Parameter | Setting | Rationale |
| Source Temp | 230°C | Standard for EI sources.[2] |
| Transfer Line | 280°C | Prevents condensation between GC and MS.[2] |
| Scan Mode | Full Scan (40–450 m/z) | Required for initial identification and library matching.[2] |
| SIM Mode | Ions: 250 (M+), 235 (M-15), 73 (TMS) | Use for high-sensitivity quantification.[2] |
| Solvent Delay | 4.0 minutes | Protects filament from Pyridine/BSTFA solvent peak.[2] |
Data Interpretation & Validation
Expected Mass Spectrum (EI, 70eV)
The TMS derivative of 3-(4-ethylphenyl)propanoic acid (MW 250) will display a distinct fragmentation pattern:
-
Molecular Ion (M+): m/z250 (Distinct, usually 10-20% abundance).
-
Base Peak: Often m/z73 (TMS group, [Si(CH₃)₃]⁺) or the benzyl cation derived from the loss of the TMS-carboxyl tail.
-
Diagnostic Fragment (M-15): m/z235 (Loss of methyl group from TMS).
-
McLafferty Rearrangement: Look for m/z117 or 131 characteristic of the ethyl-phenyl moiety.
Differentiation from Isomers
-
Target: 3-(4-ethylphenyl)propanoic acid (Para-substituted hydrocinnamic acid).[2]
-
Interference: 2-(4-ethylphenyl)propanoic acid (Ibuprofen Impurity N).[2][5][6]
-
Resolution: On a DB-5ms column, the branched isomer (2-substituted) typically elutes before the linear isomer (3-substituted) due to a slightly lower boiling point and more compact shape.[2]
-
Recommendation: Run a mixed standard of Impurity N and the target to confirm retention time separation.
-
Linearity & Limits
-
Linear Range: 0.5 µg/mL to 100 µg/mL.
-
Limit of Detection (LOD): ~0.05 µg/mL (in SIM mode).
-
R² Value: >0.995 required for quantitative validation.
Troubleshooting & Tips
-
Moisture Contamination:
-
Incomplete Reaction:
-
Injector Maintenance:
-
Silylation reagents produce SiO₂ deposits over time. Change the inlet liner and trim the column (10 cm) every 100 injections.
-
References
-
Little, J. L. (1999). Artifacts in Trimethylsilyl Derivatization for Gas Chromatography-Mass Spectrometry. Journal of Chromatography A, 844(1-2), 1-22.[2] Link
-
Schummer, C., et al. (2009). Comparison of MTBSTFA and BSTFA in Derivatization Reactions of Polar Compounds Prior to GC/MS Analysis. Talanta, 77(4), 1473-1482. Link
-
European Pharmacopoeia (Ph.[9] Eur.) . Monograph: Ibuprofen - Impurity N (2-(4-ethylphenyl)propanoic acid).[2][4][5][6] (Used for structural analog comparison). Link
-
NIST Chemistry WebBook . Mass Spectrum of 3-Phenylpropanoic acid, TMS derivative. (Homologous series reference). Link
-
Knapp, D. R. (1979). Handbook of Analytical Derivatization Reactions. John Wiley & Sons.[6][12] (Seminal text on silylation mechanisms). Link
Sources
- 1. diverdi.colostate.edu [diverdi.colostate.edu]
- 2. Showing Compound 3-Phenylpropanoic acid (FDB008271) - FooDB [foodb.ca]
- 3. WO2019038779A1 - A novel process for the preparation of an intermediate of alectinib - Google Patents [patents.google.com]
- 4. GSRS [precision.fda.gov]
- 5. (2RS)-2-(4-ETHYLPHENYL)PROPANOIC ACID | 3585-52-2 [chemicalbook.com]
- 6. 2-(4-Ethylphenyl)propionic acid | C11H14O2 | CID 527816 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Quantitation of phenylalanine and its trans-cinnamic, benzoic and hippuric acid metabolites in biological fluids in a single GC-MS analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. An innovative approach to the analysis of 3-[4-(2-methylpropyl)phenyl]propanoic acid as an impurity of ibuprofen on a carbon-coated zirconia stationary phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. tcichemicals.com [tcichemicals.com]
- 11. Limits of detections for the determination of mono- and dicarboxylic acids using gas and liquid chromatographic methods coupled with mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Trimethylsilyl 2-[4-(2-methylpropyl)phenyl]propanoate | C16H26O2Si | CID 553218 - PubChem [pubchem.ncbi.nlm.nih.gov]
1H and 13C NMR characterization of 3-(4-ethylphenyl)propanoic acid
Application Note: Structural Elucidation and Purity Assessment of 3-(4-ethylphenyl)propanoic Acid via High-Field NMR
Introduction & Scope
3-(4-ethylphenyl)propanoic acid is a critical intermediate in organic synthesis and a known impurity (Impurity N) in the manufacturing of Ibuprofen. Accurate characterization of this molecule is essential for establishing regulatory compliance in pharmaceutical development and verifying the integrity of alkyl-chain functionalization in hydrocinnamic acid derivatives.
This guide provides a definitive protocol for the structural assignment of 3-(4-ethylphenyl)propanoic acid. Unlike standard library matching, this protocol emphasizes the mechanistic interpretation of signal overlap in the aliphatic region and the AA'BB' splitting patterns in the aromatic region, ensuring researchers can distinguish this linear isomer from its branched counterparts (e.g., 2-(4-ethylphenyl)propanoic acid).
Experimental Protocol
To ensure high-resolution data suitable for quantitative analysis (qNMR) or structural proof, strict adherence to sample preparation protocols is required.
Solvent Selection Strategy
-
Primary Solvent (CDCl3): Recommended for general structural elucidation. It minimizes viscosity-induced line broadening and provides excellent resolution in the aliphatic region (1.0–3.0 ppm).
-
Secondary Solvent (DMSO-d6): Required if the detection of the carboxylic acid proton (-COOH) is mandatory. In CDCl3, this proton often exchanges or broadens into the baseline; in DMSO-d6, it appears as a distinct singlet/broad peak >12 ppm.
Sample Preparation Workflow
-
Mass: Weigh 15–20 mg (for 1H) or 40–50 mg (for 13C) of the analyte.
-
Volume: Dissolve in 0.6 mL of deuterated solvent (containing 0.03% TMS as internal standard).
-
Filtration: If the solution is cloudy, filter through a cotton plug in a glass pipette to remove suspended solids that degrade magnetic field homogeneity (shimming).
Acquisition Parameters (400 MHz+)
-
Pulse Sequence: Standard 1D proton (zg30).
-
Relaxation Delay (D1): Set to
5 seconds to ensure full relaxation of aromatic protons, essential for accurate integration. -
Scans (NS): 16 (1H) / 1024 (13C).
Results & Discussion: 1H NMR Characterization
The proton spectrum of 3-(4-ethylphenyl)propanoic acid presents a unique challenge: the overlap of the ethyl group's methylene protons with the propanoic acid's alpha-methylene protons.
1H NMR Assignment Table (in CDCl3)
| Position | Group | Shift ( | Multiplicity | Integral | Coupling ( | Assignment Logic |
| 1 | -COOH | 10.5 - 12.0 | Broad Singlet | 1H | - | Acidic proton; shift varies with concentration/temp. |
| Ar-H | Aromatic | 7.12 - 7.15 | Multiplet (AA'BB') | 4H | - | Overlapping doublets characteristic of p-substitution. |
| 3 (Benzylic) | -CH2- | 2.93 | Triplet | 2H | 7.6 | Benzylic methylene of the propanoic chain. Deshielded by ring current. |
| 2 (Alpha) | -CH2- | 2.67 | Triplet | 2H | 7.6 | Alpha to carbonyl. Often overlaps with ethyl -CH2-. |
| Ethyl-CH2 | -CH2- | 2.63 | Quartet | 2H | 7.6 | Methylene of the ethyl group. |
| Ethyl-CH3 | -CH3 | 1.23 | Triplet | 3H | 7.6 | Methyl terminus of the ethyl group. |
Expert Insight: The "Overlap Zone"
In a 400 MHz spectrum, the region between 2.60 and 2.70 ppm often appears as a complex multiplet integrating to 4 protons. This is the superposition of the propanoic alpha-methylene (triplet) and the ethyl methylene (quartet).
-
Validation: To confirm structure, look for the clear triplet at 2.93 ppm (benzylic protons of the acid chain). If this peak is a quartet or doublet, you likely have the branched isomer (Ibuprofen precursor).
Results & Discussion: 13C NMR Characterization
The carbon spectrum provides definitive proof of the carbon skeleton without the ambiguity of proton overlapping.
13C NMR Assignment Table (in CDCl3)
| Carbon Type | Shift ( | Assignment Logic |
| Carbonyl | 179.1 | Carboxylic acid carbonyl (C=O). |
| Quaternary Ar | 142.3 | Aromatic C attached to the ethyl group (para). |
| Quaternary Ar | 137.6 | Aromatic C attached to the propanoic chain (ipso). |
| Aromatic CH | 128.4 | Meta carbons (relative to propanoic chain). |
| Aromatic CH | 128.0 | Ortho carbons (relative to propanoic chain). |
| Aliphatic CH2 | 35.6 | Alpha-carbon (next to COOH). |
| Aliphatic CH2 | 30.2 | Benzylic carbon of the propanoic chain. |
| Ethyl CH2 | 28.4 | Methylene of the ethyl group. |
| Ethyl CH3 | 15.6 | Methyl carbon. |
Visualization of Structural Logic
The following diagrams illustrate the workflow for sample preparation and the logical mapping of NMR signals to the molecular structure.
Figure 1: NMR Analysis Workflow
Caption: Step-by-step workflow for the preparation and analysis of 3-(4-ethylphenyl)propanoic acid samples.
Figure 2: Structure-to-Signal Mapping
Caption: Logical mapping of chemical moieties to specific NMR signals, highlighting the critical overlap region.
References
-
National Institute of Advanced Industrial Science and Technology (AIST). (2023). Spectral Database for Organic Compounds (SDBS): 3-(4-ethylphenyl)propanoic acid. Retrieved from [Link]
-
National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 527816, 2-(4-Ethylphenyl)propionic acid (Isomer comparison). Retrieved from [Link]
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons. (Authoritative text for chemical shift additivity rules).
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. Retrieved from [Link]
Mass spectrometry fragmentation pattern of 3-(4-ethylphenyl)propanoic acid
Application Note: Structural Elucidation and Fragmentation Dynamics of 3-(4-ethylphenyl)propanoic Acid via High-Resolution Mass Spectrometry
Abstract & Scope
This application note provides a definitive guide to the mass spectrometry (MS) characterization of 3-(4-ethylphenyl)propanoic acid (MW 178.23 Da). As a structural analog of hydrocinnamic acid and a potential metabolite of ethyl-substituted phenylpropanoids, accurate identification of this compound requires distinguishing it from its constitutional isomer, 2-(4-ethylphenyl)propanoic acid (a known ibuprofen impurity).
This guide details the fragmentation mechanisms under Electron Ionization (EI) and Electrospray Ionization (ESI) , supported by a validated LC-MS/MS protocol. We focus on the specific rearrangement pathways—notably the McLafferty rearrangement and benzylic cleavages—that serve as unique spectral fingerprints for the 3-substituted propanoic acid scaffold.
Introduction: The Structural Context
3-(4-ethylphenyl)propanoic acid consists of a propanoic acid tail attached to the 3-position of a 4-ethyl-substituted benzene ring. Unlike its branched isomer (the "hydratropic" acid derivative), the linear propyl chain facilitates specific intramolecular rearrangements in the gas phase.
Key Structural Features:
-
Benzylic Carbons: Two sites susceptible to cleavage (Ethyl group attachment and Propyl chain attachment).
-
Carboxylic Acid: Directs fragmentation via neutral losses (
, , ) and charge-remote fragmentation in ESI. -
-Hydrogen Availability: The ortho-hydrogens on the phenyl ring act as
-hydrogens relative to the carbonyl group, enabling McLafferty rearrangements.
Experimental Protocol
To ensure reproducibility, the following protocols for GC-MS (structural confirmation) and LC-MS/MS (quantification/biological analysis) are recommended.
Reagents and Standards
-
Reference Standard: 3-(4-ethylphenyl)propanoic acid (purity >98%).
-
Solvents: LC-MS grade Methanol (MeOH), Acetonitrile (ACN), Water (
), Formic Acid (FA).
GC-MS Protocol (EI - 70 eV)
-
System: Agilent 7890B/5977B or equivalent single quadrupole.
-
Column: HP-5ms Ultra Inert (30 m × 0.25 mm, 0.25 µm).
-
Inlet: Splitless mode, 250°C.
-
Carrier Gas: Helium at 1.0 mL/min (constant flow).
-
Oven Program: 60°C (1 min hold)
20°C/min 280°C (5 min hold). -
Source Temp: 230°C; Quad Temp: 150°C.
-
Derivatization (Optional but recommended): Silylation with BSTFA + 1% TMCS (60°C, 30 min) to form the TMS-ester, improving peak shape and volatility. Note: The fragmentation discussion below focuses on the underivatized acid for mechanistic clarity.
LC-MS/MS Protocol (ESI - Negative Mode)
-
System: Thermo Q-Exactive or Sciex Triple Quad 6500+.
-
Column: C18 Reverse Phase (e.g., Waters BEH C18, 2.1 × 100 mm, 1.7 µm).
-
Mobile Phase A:
+ 0.1% Formic Acid (or 5mM Ammonium Acetate for higher sensitivity in negative mode). -
Mobile Phase B: ACN + 0.1% Formic Acid.
-
Gradient: 5% B (0-1 min)
95% B (8 min) 95% B (10 min). -
Ionization: ESI Negative Mode (
).[1] -
Source Parameters: Spray Voltage -2.5 kV, Capillary Temp 320°C, Sheath Gas 35 arb.
Results: Fragmentation Dynamics
Electron Ionization (EI) Pattern
In EI (70 eV), the molecule undergoes extensive fragmentation driven by the stability of the aromatic ring.
Table 1: Key EI Fragments for 3-(4-ethylphenyl)propanoic acid
| m/z (Mass-to-Charge) | Ion Identity | Mechanism | Relative Abundance |
| 178 | Molecular Ion | Moderate | |
| 133 | High | ||
| 132 | McLafferty Rearrangement | Diagnostic | |
| 119 | Benzylic Cleavage (Ethyltropylium) | Base Peak | |
| 105 | Loss of Ethyl / Rearrangement | Moderate | |
| 91 | Tropylium Ion (Secondary fragmentation) | High |
Mechanistic Insight (EI):
-
Benzylic Cleavage (m/z 119): The bond between the
and carbons of the propanoic chain breaks, expelling a neutral radical (59 Da). The charge remains on the aromatic fragment, forming a stable 4-ethylbenzyl cation, which rearranges to an ethyl-substituted tropylium ion (m/z 119). -
McLafferty Rearrangement (m/z 132): A classic rearrangement for 3-phenylalkanoic acids. The carbonyl oxygen abstracts an ortho-hydrogen from the phenyl ring (acting as the
-H). This leads to the elimination of neutral formic acid ( , 46 Da) and the formation of the 4-ethylstyrene radical cation (m/z 132). Note: This peak distinguishes the 3-isomer from the 2-isomer, where this specific 6-membered transition state is sterically distinct.
ESI Negative Mode Pattern ( )
In negative mode, the parent ion is the deprotonated carboxylate
Table 2: Key ESI(-) Fragments
| m/z | Ion Identity | Mechanism |
| 177.09 | Precursor Ion | |
| 133.10 | Decarboxylation (Specific to carboxylic acids) | |
| 117.07 | Secondary loss from ethyl group |
Mechanistic Visualization
The following diagram illustrates the primary fragmentation pathways under Electron Ionization (EI), highlighting the competition between benzylic cleavage and the McLafferty rearrangement.
Figure 1: EI Fragmentation Tree of 3-(4-ethylphenyl)propanoic acid. Blue path indicates the formation of the stable benzylic/tropylium ion; Green path indicates the diagnostic McLafferty rearrangement.
Discussion & Critical Validation
Distinguishing Isomers
A critical challenge in analyzing this molecule is distinguishing it from 2-(4-ethylphenyl)propanoic acid (Ibuprofen Impurity N).
-
3-Isomer (Target): Prominent m/z 132 (McLafferty loss of HCOOH) and m/z 119 (Benzylic loss of
). -
2-Isomer (Impurity): The branched structure (
) hinders the formation of the m/z 119 ion via simple cleavage. Instead, it favors the loss of (m/z 133) and subsequent loss of the methyl group. The m/z 132 peak is significantly suppressed or absent due to the lack of a facile -H transfer pathway comparable to the linear chain.
QC Criteria
For valid identification in a regulated environment (GLP/GMP):
-
Retention Time: The 3-isomer typically elutes after the 2-isomer on C18 columns due to less steric hindrance and slightly higher hydrophobicity.
-
Ion Ratio: In EI, the ratio of m/z 119 to m/z 178 should be consistent (>50%).
-
Mass Accuracy: For HRMS (Orbitrap/Q-TOF), mass error must be <5 ppm (Theoretical m/z 178.0994).
References
-
NIST Mass Spectrometry Data Center. Mass Spectrum of 3-Phenylpropanoic Acid. NIST Chemistry WebBook, SRD 69.[2] Available at: [Link]
-
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 527816, 2-(4-Ethylphenyl)propionic acid (Isomer Comparison). Retrieved from: [Link]
- McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra (4th ed.). University Science Books. (Standard text for McLafferty rearrangement mechanisms).
-
European Pharmacopoeia (Ph.[3] Eur.). Ibuprofen Impurity N Monograph. (Reference for the 2-isomer impurity profile). Available via EDQM: [Link]
Sources
- 1. Fragmentation characteristics of hydroxycinnamic acids in ESI-MSn by density functional theory - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Propanoic acid, ethyl ester [webbook.nist.gov]
- 3. An innovative approach to the analysis of 3-[4-(2-methylpropyl)phenyl]propanoic acid as an impurity of ibuprofen on a carbon-coated zirconia stationary phase - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Characterizing GPR40 (FFAR1) Activation using 3-(4-ethylphenyl)propanoic acid
Introduction & Scientific Context
3-(4-ethylphenyl)propanoic acid (also known as 4-ethylhydrocinnamic acid ) represents a critical chemical scaffold in the study of metabolic G-Protein Coupled Receptors (GPCRs). It belongs to the class of phenylpropanoic acid derivatives , which serve as pharmacophores for Free Fatty Acid Receptor 1 (GPR40/FFAR1) agonists.
GPR40 is a Gq-coupled receptor highly expressed in pancreatic
Why this Molecule?
While complex synthetic drugs (e.g., TAK-875) exist, 3-(4-ethylphenyl)propanoic acid serves as an ideal chemical probe for assay development because:
-
Structural Simplicity: It mimics the carboxylate head group and lipophilic tail of endogenous fatty acids without the steric bulk of late-stage drug candidates.
-
Lipophilicity (cLogP ~3.2): It presents classic solubility challenges inherent to fatty acid mimetics, allowing researchers to validate their buffer systems (specifically BSA handling).
-
Selectivity Profiling: It is frequently used to determine structure-activity relationships (SAR) between GPR40 (FFAR1) and the related GPR120 (FFAR4).
Mechanism of Action & Signaling Pathway
To design a valid assay, one must understand the signal transduction triggered by 3-(4-ethylphenyl)propanoic acid. As a GPR40 agonist, it binds to the receptor's transmembrane domain (distinct from the orthosteric site of some endogenous ligands), inducing a conformational change that couples to the G
Signaling Cascade Visualization
Figure 1: The Gq-coupled signaling cascade initiated by phenylpropanoic acid derivatives leading to calcium mobilization.
Experimental Protocol: Calcium Flux Assay
The most robust method to screen this compound is a kinetic intracellular calcium (
Critical Reagent Preparation
The "BSA Paradox":
Phenylpropanoic acids are lipophilic. If the assay buffer contains standard Bovine Serum Albumin (BSA) (often 1%), the albumin will sequester the drug, shifting the
-
Solution: Use 0.1% Fatty-Acid Free (FAF) BSA . This minimizes background activation of GPR40 by endogenous lipids in the BSA while preventing compound loss.
Materials[3]
-
Cell Line: CHO-K1 or HEK293 stably overexpressing human GPR40 (hGPR40).
-
Compound: 3-(4-ethylphenyl)propanoic acid (Purity >98%).
-
Dye: Fluo-4 AM or Calcium-6 (Molecular Devices).
-
Assay Buffer: HBSS (with
), 20 mM HEPES, 0.1% FAF-BSA, pH 7.4. -
Positive Control: Linoleic Acid (endogenous) or GW9508 (synthetic).
Step-by-Step Methodology
| Step | Action | Technical Rationale (Expertise) |
| 1. Seeding | Plate GPR40-CHO cells at 15,000 cells/well in 384-well black/clear plates. Incubate O/N. | High density ensures a robust signal-to-noise ratio for calcium bursts. |
| 2. Dye Loading | Remove media. Add 20 | Probenecid inhibits anion transporters, preventing dye leakage from the cytosol. |
| 3. Compound Prep | Dissolve 3-(4-ethylphenyl)propanoic acid in 100% DMSO to 10 mM. Perform 1:3 serial dilutions in DMSO, then transfer to Assay Buffer. | Critical: Final DMSO concentration on cells must be <0.5% to avoid non-specific calcium artifacts. |
| 4. Baseline | Place plate in FLIPR/Reader. Record baseline fluorescence for 10 seconds. | Establishes the |
| 5. Stimulation | Inject compound (5x concentration) automatically. | Manual pipetting is too slow to capture the immediate Gq-calcium peak. |
| 6. Readout | Monitor fluorescence emission (515-575 nm) for 120 seconds. | The peak response usually occurs within 20–40 seconds post-injection. |
Data Analysis & Expected Results
Calculation
Calculate the response as the change in fluorescence relative to baseline (
Interpreting the Phenylpropanoic Acid Signal
3-(4-ethylphenyl)propanoic acid acts as a fatty acid mimetic . Unlike full super-agonists (e.g., AM-1638), simple phenylpropanoic acids often display partial agonism or moderate potency depending on the specific linker length.
Expected Potency Comparison Table:
| Compound | Class | Expected | Max Efficacy (% of Ref) |
| 3-(4-ethylphenyl)propanoic acid | Probe / Fragment | 10 - 50 | ~60-80% |
| Linoleic Acid | Endogenous Ligand | 5 - 20 | 100% (Reference) |
| GW9508 | Synthetic Tool | ~50 nM | >100% |
| TAK-875 (Fasiglifam) | Clinical Agonist | ~10-20 nM | >100% |
Note: The relatively low potency of the ethyl-phenyl derivative (micromolar range) makes it an excellent "gatekeeper" molecule. If your assay cannot detect this, it is not sensitive enough for fragment-based screening.
Troubleshooting & Optimization (Self-Validating Systems)
To ensure the assay is trustworthy, implement these controls:
-
Selectivity Counter-Screen (GPR120/PPAR
):-
Phenylpropanoic acids are "privileged structures" that can also activate PPAR
(nuclear receptor) or GPR120. -
Validation: Run the same protocol on GPR120-expressing cells . If the signal is equipotent, your compound is a dual agonist (common for this chemical class).
-
-
pH Sensitivity:
-
Carboxylic acids have a pKa ~4.5–5.0. At physiological pH (7.4), they are anionic.
-
Warning: If you lower the pH to <6.0 (e.g., for specific metabolic conditions), the compound becomes protonated and lipophilic, potentially crossing the membrane and causing non-specific toxicity rather than receptor binding. Maintain pH 7.4 rigidly.
-
-
Signal Desensitization:
-
GPR40 desensitizes rapidly (phosphorylation by GRK). Do not re-use wells. A single addition is the only valid read.
-
References
-
Christiansen, E., et al. (2010). "Structure–Activity Study of Dihydrocinnamic Acids and Discovery of the Potent FFA1 (GPR40) Agonist TUG-469." ACS Medicinal Chemistry Letters.
- Context: Establishes the SAR of phenylpropanoic (dihydrocinnamic) acids for GPR40.
-
Mikami, S., et al. (2012).[1] "Discovery of phenylpropanoic acid derivatives containing polar functionalities as potent and orally bioavailable G protein-coupled receptor 40 agonists."[1] Journal of Medicinal Chemistry.
- Context: Details the chemical optimization of the phenylpropanoic acid scaffold.
-
Briscoe, C.P., et al. (2003).[3] "The orphan G protein-coupled receptor GPR40 is activated by medium and long chain fatty acids."[1][4] Journal of Biological Chemistry.
- Context: The foundational paper identifying the target for f
-
Lin, D.C., et al. (2011).[1] "AMG 837: A novel GPR40/FFA1 agonist that enhances insulin secretion and lowers glucose levels in rodents."[1] PLOS ONE.
- Context: Validates the Gq-calcium flux methodology for this class of compounds.
-
[1]
Sources
- 1. International Journal of Molecular Medicine [spandidos-publications.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Characterizing pharmacological ligands to study the long-chain fatty acid receptors GPR40/FFA1 and GPR120/FFA4 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structure−Activity Study of Dihydrocinnamic Acids and Discovery of the Potent FFA1 (GPR40) Agonist TUG-469 - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Developing Stable Formulations of 3-(4-ethylphenyl)propanoic Acid
Executive Summary
3-(4-ethylphenyl)propanoic acid (EPPA) represents a class of lipophilic weak acids often utilized as metabolic intermediates or active pharmaceutical ingredients (APIs) in metabolic disorder treatments.[1] While structurally simple, EPPA presents two distinct development challenges: pH-dependent solubility characteristic of Biopharmaceutics Classification System (BCS) Class II compounds, and chemical instability driven by benzylic oxidation at the para-ethyl position.
This application note provides a rigorous, data-driven guide to stabilizing EPPA. We move beyond standard recipes to explore the causality of degradation and the physics of solubilization, offering self-validating protocols for salt selection, amorphous solid dispersion, and stress testing.
Part 1: Pre-Formulation Characterization
Before formulation, the physicochemical "personality" of EPPA must be mapped. As a hydrocinnamic acid derivative, its behavior is governed by the dissociation of the carboxylic acid and the lipophilicity of the ethyl-phenyl moiety.
Physicochemical Profile (Reference Data)
| Property | Value (Approx.) | Implication for Formulation |
| Molecular Weight | 178.23 g/mol | Small molecule; high permeability likely.[1] |
| pKa | 4.4 – 4.8 | Low solubility in gastric fluid (pH 1.2); higher in intestinal fluid (pH 6.8).[1] |
| LogP | 2.8 – 3.1 | Moderate lipophilicity; candidate for lipid-based or amorphous formulations.[1] |
| Melting Point | 90°C – 95°C | Moderate; suitable for Hot Melt Extrusion (HME) but requires care to avoid degradation.[1] |
| Key Liability | Benzylic Oxidation | The ethyl group is prone to radical attack, requiring antioxidants. |
Decision Logic: The Pre-Formulation Workflow
The following decision tree outlines the logical flow from API characterization to formulation selection.
Figure 1: Pre-formulation decision matrix for EPPA. High lipophilicity and oxidative potential dictate a dual approach of solubility enhancement and chemical stabilization.
Part 2: Chemical Stability & Mitigation
The primary stability risk for EPPA is benzylic oxidation .[1] The carbon atom of the ethyl group attached directly to the aromatic ring (the benzylic position) possesses C-H bonds with lower bond dissociation energy (~85-90 kcal/mol) compared to standard alkyl C-H bonds. This makes it a "soft target" for radical abstraction and subsequent oxidation to a ketone or alcohol.[1][2]
Mechanism of Degradation
Understanding the mechanism is crucial for selecting the right stabilizer. We are not just preventing "degradation"; we are interrupting a radical chain reaction.[1]
Figure 2: Oxidative pathway of EPPA.[1] The ethyl group is attacked at the benzylic position, leading to ketone formation. Mitigation requires chelating agents (to stop metal-catalyzed initiation) and phenolic antioxidants (to scavenge radicals).[1]
Protocol 1: Forced Degradation (Oxidative Stress)
Objective:[1] Validate the susceptibility of the ethyl group to oxidation and screen antioxidant efficiency.
Materials:
-
EPPA API (micronized).[1]
-
30% Hydrogen Peroxide (
).[1] -
AIBN (Azobisisobutyronitrile) – Radical initiator specific for benzylic positions.
-
Acetonitrile/Water (Mobile Phase).[1]
Procedure:
-
Control Preparation: Dissolve EPPA (1 mg/mL) in Acetonitrile/Water (50:50).
-
Peroxide Stress: Add 30%
to the API solution to reach a final concentration of 3%.[1] Incubate at room temperature for 24 hours. -
Radical Stress (Key for EPPA): Dissolve EPPA in acetonitrile. Add AIBN (0.1 eq).[1] Reflux at 60°C for 4 hours. Note: This mimics long-term oxidative stress more accurately than peroxide for alkyl-benzenes.[1]
-
Analysis: Analyze via HPLC (see Part 4). Look for the +14 Da (carbonyl) or +16 Da (hydroxyl) mass shifts.[1]
Acceptance Criteria:
-
If degradation > 5% in Radical Stress, formulation must include BHT (Butylated hydroxytoluene) or Propyl Gallate (0.05% - 0.1% w/w).[1]
Part 3: Formulation Protocols
Strategy A: Salt Formation (Solubility Enhancement)
For immediate release dosage forms, converting the weak acid to a salt is the most efficient strategy.
Rationale: Raising the pH > pKa + 2 ensures full ionization.[1] Recommended Counter-ions:
-
Sodium (
): Standard, but hygroscopic potential.[1] -
Tromethamine (Tris): Excellent for buffering micro-environment pH, reducing precipitation in the stomach.
Protocol 2: In-Situ Salt Screening
-
Suspend EPPA (excess) in water (pH ~4.5).[1]
-
Titrate with 1M NaOH or 1M Tromethamine solution while monitoring pH.
-
Observe the Dissolution Endpoint (clear solution).[1]
-
Lyophilize the resulting solution to isolate the salt form.[1]
-
Analyze crystallinity via XRPD (X-Ray Powder Diffraction) to ensure the salt is not an unstable amorphous form.[1]
Strategy B: Amorphous Solid Dispersion (ASD)
If salt forms are unstable or hygroscopic, ASDs using Hot Melt Extrusion (HME) are preferred to improve bioavailability by maintaining the drug in a high-energy amorphous state.[1]
Figure 3: Hot Melt Extrusion workflow for EPPA.[1] HPMCAS is the preferred polymer as it inhibits recrystallization of carboxylic acids.
Part 4: Analytical Validation
Trustworthy data requires validated methods.[1] The following HPLC method is optimized for separating EPPA from its benzylic oxidation products.
HPLC Method Parameters
-
Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 150 mm, 3.5 µm.
-
Mobile Phase A: 0.1% Phosphoric Acid in Water (Suppresses ionization, sharpening the peak).
-
Mobile Phase B: Acetonitrile.
-
Gradient: 0-2 min (20% B), 2-10 min (20% -> 80% B), 10-12 min (80% B).
-
Flow Rate: 1.0 mL/min.[1]
-
Detection: UV @ 210 nm (Max absorption for phenyl ring) and 254 nm.[1]
-
Temperature: 30°C.
Protocol 3: Saturation Shake-Flask Solubility (Thermodynamic)
Why this matters: Kinetic solubility (adding DMSO stock to buffer) overestimates solubility.[1] This protocol gives the "true" equilibrium solubility needed for regulatory filing.
-
Preparation: Add excess EPPA solid (~50 mg) to 10 mL of media (pH 1.2, pH 4.5, pH 6.8 phosphate buffer) in glass vials.
-
Equilibration: Shake at 37°C for 24 hours (Orbit shaker @ 100 rpm).
-
Separation: Filter supernatant through a 0.45 µm PVDF filter (pre-saturated to prevent drug adsorption).
-
pH Check: Measure the pH of the filtrate. Critical: If the pH shifted due to the acid dissolving, adjust and re-run.
-
Quantification: Dilute filtrate with Mobile Phase and analyze via HPLC.
References
-
ICH Expert Working Group. (2003). ICH Q1A(R2) Stability Testing of New Drug Substances and Products.[1][3][4][5] International Council for Harmonisation.[3][4] [Link]
-
PubChem. (2023).[1] Compound Summary: 3-(4-ethylphenyl)propanoic acid.[1] National Library of Medicine. [Link][1]
-
Avdeef, A. (2012).[1] Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience. (Detailed protocols on shake-flask methodology).
-
Master Organic Chemistry. (2018). Benzylic Oxidation Mechanisms.[1][2][6][Link]
-
FDA Guidance for Industry. (2017). Waiver of In Vivo Bioavailability and Bioequivalence Studies for Immediate-Release Solid Oral Dosage Forms Based on a Biopharmaceutics Classification System.[Link][1]
Sources
- 1. 3-(4-Hydroxyphenyl)propionic acid | C9H10O3 | CID 10394 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. database.ich.org [database.ich.org]
- 4. ICH Official web site : ICH [ich.org]
- 5. youtube.com [youtube.com]
- 6. chem.libretexts.org [chem.libretexts.org]
Troubleshooting & Optimization
Technical Support Center: Purification of 3-(4-ethylphenyl)propanoic acid
Prepared by: Senior Application Scientist, Chemical R&D Solutions
Welcome to the technical support guide for the purification of 3-(4-ethylphenyl)propanoic acid. This document provides in-depth troubleshooting advice and answers to frequently asked questions encountered by researchers and drug development professionals. Our goal is to move beyond simple procedural steps and explain the underlying scientific principles, empowering you to make informed decisions during your purification workflow.
While 3-(4-ethylphenyl)propanoic acid is a specific target, many of the challenges in its purification are shared with its close structural isomers, such as 2-(4-ethylphenyl)propanoic acid, a known impurity of Ibuprofen[1][2][3][4][5]. The principles and techniques discussed herein are therefore broadly applicable to this class of compounds.
Part 1: Troubleshooting Guide
This section addresses specific problems in a question-and-answer format, providing likely causes and actionable solutions based on established chemical principles.
Q1: My product "oiled out" during recrystallization instead of forming crystals. What happened and how can I fix it?
Answer:
"Oiling out" is a common and frustrating event in crystallization where the dissolved solute separates from the cooling solution as a liquid phase (an oil) rather than a solid crystalline lattice.
Core Causality: This occurs when the solution becomes supersaturated at a temperature that is above the melting point of your impure compound. Impurities often depress the melting point of a substance, making this phenomenon more likely. Rapid cooling is a frequent trigger, as it doesn't allow sufficient time for the ordered process of crystal nucleation and growth to occur.
Troubleshooting Protocol:
-
Re-dissolve the Oil: Heat the mixture until the oil completely redissolves into the solvent, creating a clear solution again.
-
Add More Solvent: The presence of the oil suggests the concentration of your compound is very high. Add a small amount of additional hot solvent (e.g., 10-20% more volume) to decrease the saturation point.
-
Ensure Slow Cooling: This is the most critical step. Do not place the flask directly in an ice bath. Allow it to cool slowly to room temperature first. Insulating the flask can help. Slow cooling is essential for forming a well-ordered crystal lattice[6].
-
Induce Crystallization: If crystals do not form upon reaching room temperature, try scratching the inside of the flask with a glass rod just below the solvent line. This creates microscopic imperfections that can serve as nucleation sites. Alternatively, if you have a pure crystal from a previous batch, add a tiny "seed crystal" to initiate the process[6].
-
Consider a Different Solvent System: If the problem persists, your chosen solvent may be unsuitable. The compound might be too soluble, or the boiling point of the solvent may be too close to the melting point of your compound. Try a two-solvent system (e.g., ethyl acetate/hexane or ethanol/water) where your compound is soluble in one ("solvent") and insoluble in the other ("anti-solvent"). Dissolve the compound in a minimum of the hot "solvent," then slowly add the "anti-solvent" until turbidity persists.
Workflow: Troubleshooting Oiling Out
Sources
- 1. 2-(4-Ethylphenyl)propionic acid | C11H14O2 | CID 527816 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. (2RS)-2-(4-Ethylphenyl)propanoic Acid | CymitQuimica [cymitquimica.com]
- 3. (2RS)-2-(4-ETHYLPHENYL)PROPANOIC ACID | 3585-52-2 [chemicalbook.com]
- 4. Ibuprofen Impurity N - (2RS)-2-(4-Ethylphenyl)propionic acid, (2RS)-2-(4-Ethylphenyl)propanoic acid [sigmaaldrich.com]
- 5. veeprho.com [veeprho.com]
- 6. mt.com [mt.com]
Recrystallization techniques for 3-(4-ethylphenyl)propanoic acid
To: User From: Technical Support Center | Senior Application Scientist Subject: Technical Guide: Recrystallization of 3-(4-ethylphenyl)propanoic acid
Technical Overview & Safety Check
Identity Verification (Critical Step) Before proceeding, verify your compound's structure. There is a common confusion between the target molecule and a regulated pharmaceutical impurity.
| Feature | Target Molecule | Common Confusion (Impurity) |
| Name | 3-(4-ethylphenyl)propanoic acid | 2-(4-ethylphenyl)propanoic acid |
| Class | Hydrocinnamic acid derivative (Linear) | Hydratropic acid derivative (Branched) |
| Context | Intermediate / Building Block | Ibuprofen Impurity N (EP Standard) |
| CAS | 10543-31-4 (Generic) | 3585-52-2 |
| Risk | Oiling Out (Low MP ~45–60°C) | Oiling Out (Low MP ~35–38°C) |
Application Note: This guide addresses the linear 3-isomer . Due to its lipophilic ethyl group and flexible propanoic tail, this molecule exhibits a relatively low melting point (estimated 45–65°C range based on hydrocinnamic acid homologs). This creates a high risk of "oiling out" (liquid-liquid phase separation) rather than crystallization if the temperature is not strictly controlled.
Solvent System Selection
We recommend Method A for initial purification due to superior impurity rejection and lower risk of oiling out. Use Method B only if "Green Chemistry" compliance is required.
Method A: The "Non-Polar" System (Recommended)
-
Solvent Pair: Ethyl Acetate (Solvent) / n-Heptane (Anti-solvent).
-
Mechanism: The compound dissolves in warm Ethyl Acetate. Heptane lowers the solubility gradually, forcing the hydrophobic ethyl-phenyl ring to stack.
-
Why: Water-based systems often force the compound to separate as an oil before it crystals. Heptane maintains a single organic phase longer.
Method B: The "Aqueous" System (Green Alternative)
-
Solvent Pair: Ethanol / Water.
-
Mechanism: Standard polarity shift.
-
Warning: High risk of oiling out. Requires precise temperature control.
Standard Operating Procedure (SOP)
Protocol: Recrystallization via Solvent/Anti-Solvent (Method A)
-
Dissolution:
-
Place crude 3-(4-ethylphenyl)propanoic acid in a round-bottom flask.
-
Add Ethyl Acetate (approx. 2–3 mL per gram of solid).
-
Heat to 50°C (Do not boil aggressively; MP is low).
-
Checkpoint: If solids remain, add EtOAc in 0.5 mL increments until clear.
-
-
Filtration (Optional but Recommended):
-
If the solution is dark or contains particulate matter, filter while warm through a sintered glass funnel or a Celite pad.
-
-
Nucleation (The Critical Step):
-
Remove heat source. Let the solution cool to ~35°C.
-
Add n-Heptane dropwise with slow stirring until a faint, persistent cloudiness appears.
-
STOP adding Heptane. Add 1–2 drops of Ethyl Acetate to clear the cloudiness (bringing it to the "metastable zone").
-
-
Crystallization:
-
Allow the flask to cool to Room Temperature (RT) undisturbed.
-
Seed Crystal: If available, add a single seed crystal now.
-
Once RT is reached, move to a fridge (4°C) for 2 hours.
-
-
Isolation:
-
Filter the white needles/plates via vacuum filtration.
-
Wash with cold n-Heptane.
-
Dry in a vacuum oven at 30°C (Caution: High vacuum + heat can melt the product).
-
Troubleshooting & FAQs
Our support team has compiled the most frequent failure modes for this specific structure.
Issue 1: "My product separated as a yellow oil at the bottom, not crystals."
Diagnosis: Oiling Out. This happens when the solution temperature is higher than the melting point of the solid at the point of saturation. Corrective Action:
-
Re-dissolve: Reheat the mixture until the oil dissolves into a single phase.
-
Add Solvent: Add a small amount of the good solvent (Ethyl Acetate) to lower the saturation point.
-
Seed: Cool very slowly. Add a seed crystal at a temperature below the melting point but above the oiling point.
-
Vigorous Stirring: Sometimes rapid stirring can induce crystallization from the oil phase, turning the oil into a solid mass (which can then be recrystallized properly).
Issue 2: "The crystals are retaining a yellow color."
Diagnosis: Trapped impurities (likely 4-ethylbenzaldehyde or oxidation byproducts). Corrective Action:
-
Activated Carbon: During the initial dissolution (Step 1), add activated charcoal (5% w/w). Stir for 10 mins, then hot filter.
-
Solvent Switch: If using EtOAc/Heptane, switch to Toluene (recrystallize from hot toluene). Aromatic solvents often interact better with aromatic impurities, keeping them in solution.
Issue 3: "My yield is very low (<40%)."
Diagnosis: Product is too soluble in the mother liquor. Corrective Action:
-
Concentrate: Evaporate the mother liquor to half volume and repeat the cooling process (Second Crop).
-
Check pH: Carboxylic acids can form salts.[1] Ensure your glassware was not washed with base. If unsure, wash the organic solution with 1M HCl prior to recrystallization to ensure the acid is protonated.
Visual Workflows
Figure 1: Recrystallization Process Flow
This diagram illustrates the temperature gradient and decision points for Method A.
Caption: Step-by-step workflow for the Ethyl Acetate/Heptane recrystallization method.
Figure 2: Troubleshooting Logic Tree
Use this to diagnose failures rapidly.
Caption: Rapid diagnostic tree for common purification failures.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 2064039, 3-(4-ethylphenyl)propanoic acid. Retrieved from [Link]
- Vogel, A. I. (1989).Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.
- European Pharmacopoeia (Ph. Eur.).Ibuprofen Impurity Standards. (Reference for distinguishing the 2-isomer vs 3-isomer structural analogs).
-
University of Rochester, Dept. of Chemistry. Solvents for Recrystallization. Retrieved from [Link]
Sources
Technical Support Center: Optimization of Reaction Conditions for Derivatization
Welcome to the Technical Support Center for the optimization of derivatization reaction conditions. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of chemical derivatization for chromatographic analysis. Here, you will find practical, field-proven insights to enhance the yield, reproducibility, and overall success of your derivatization experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary purpose of derivatization in chromatography?
Derivatization is a chemical modification process that transforms an analyte into a new compound, known as a derivative, with properties more suitable for chromatographic analysis.[1][2] The main goals of derivatization are to:
-
Increase Volatility: For gas chromatography (GC), many polar compounds (e.g., those with -OH, -NH, -SH groups) are not volatile enough to be analyzed directly. Derivatization masks these polar functional groups, reducing intermolecular hydrogen bonding and increasing volatility.[1][3][4]
-
Improve Thermal Stability: Some analytes may decompose at the high temperatures required for GC analysis. Derivatization can create more thermally stable derivatives.[3][4]
-
Enhance Detectability: By introducing specific chemical groups (e.g., fluorophores for HPLC with fluorescence detection or halogenated groups for GC with electron capture detection), derivatization can significantly improve the sensitivity and selectivity of the analysis.[1][4]
-
Improve Chromatographic Behavior: Derivatization can reduce peak tailing caused by the interaction of polar analytes with active sites in the chromatographic system, leading to better peak shapes and improved resolution.[2][3]
Q2: What are the most common types of derivatization reactions?
The three most prevalent derivatization methods, particularly for GC analysis, are:
-
Silylation: This is the most common method, where an active hydrogen in functional groups like alcohols, phenols, carboxylic acids, amines, and amides is replaced by a trimethylsilyl (TMS) group.[1][4][5] This process significantly increases volatility and thermal stability.[3][5]
-
Acylation: In this reaction, an acyl group is introduced into a molecule containing active hydrogens (-OH, -SH, -NH) to form esters, thioesters, and amides.[4][6] Acylation is particularly useful for targeting highly polar, multifunctional compounds and can enhance detectability with specific detectors.[1]
-
Alkylation: This method involves replacing an acidic hydrogen with an alkyl group. A common application is the esterification of carboxylic acids to form less polar and more volatile derivatives.[4]
Q3: How do I choose the right derivatization reagent?
The choice of reagent depends on several factors:
-
Analyte's Functional Groups: Different reagents target specific functional groups with varying reactivity. For example, the ease of silylation generally follows the order: alcohol > phenol > carboxylic acid > amine > amide.
-
Analytical Technique: The detector being used will influence the choice of reagent. For instance, if using an electron capture detector (ECD), a reagent that introduces a halogenated group would be ideal.[1]
-
Sample Matrix: The presence of interfering compounds in the sample matrix can affect the derivatization reaction. It's crucial to select a reagent that is selective for the target analyte or to perform a sample cleanup step prior to derivatization.
-
Desired Properties of the Derivative: Consider the required volatility, stability, and chromatographic properties of the final derivative.
A selection guide for derivatization reagents based on the analyte's functional group is a valuable tool.[7]
Q4: My derivatization reaction is not going to completion. What are the likely causes?
Incomplete derivatization is a common issue that can stem from several factors:
-
Suboptimal Reaction Time or Temperature: Derivatization reactions require sufficient time and, often, elevated temperatures to proceed to completion.[8]
-
Insufficient Reagent: An inadequate amount of derivatizing reagent will result in an incomplete reaction. It is generally recommended to use a significant molar excess of the reagent.
-
Presence of Moisture or Other Interferents: Many derivatization reagents, especially silylating agents, are sensitive to moisture. Water can consume the reagent and inhibit the derivatization of the target analyte.[1]
-
Poor Reagent Quality: Derivatization reagents can degrade over time, leading to reduced reactivity.[8]
-
Steric Hindrance: Bulky functional groups near the reaction site can slow down or prevent the derivatization reaction.
A systematic approach to troubleshooting is necessary to identify and resolve the root cause.[8]
Troubleshooting Guides
Issue 1: Low Derivatization Yield
A low yield of the desired derivative is a frequent challenge. This can manifest as small peak areas for the analyte and a large peak for the unreacted starting material.
Potential Causes & Solutions
| Potential Cause | Explanation | Recommended Action |
| Suboptimal Temperature | The reaction may require more energy to overcome the activation barrier. | Systematically optimize the reaction temperature. Start with the temperature recommended in the literature or by the reagent manufacturer and incrementally increase it. Monitor the yield at each temperature point. For example, some silylation reactions that are slow at room temperature can be driven to completion at 60-80°C.[9] |
| Insufficient Reaction Time | The reaction may not have had enough time to reach completion. | Perform a time-course study. Analyze aliquots of the reaction mixture at different time points (e.g., 15 min, 30 min, 60 min, 2 hours) to determine the optimal reaction time.[8] Be aware that excessively long reaction times can sometimes lead to derivative degradation.[8] |
| Inadequate Reagent Concentration | The derivatizing reagent may have been completely consumed before all the analyte was derivatized. | Increase the molar excess of the derivatization reagent. A common starting point is a 2:1 molar ratio of reagent to active hydrogens, but this may need to be significantly higher for less reactive compounds or in the presence of matrix components that also react with the reagent. |
| Poor Reagent Quality or Degradation | The derivatization reagent may have degraded due to improper storage or age. | Use fresh, high-purity reagents. Store reagents under the recommended conditions (e.g., in a desiccator, under an inert atmosphere) to prevent degradation.[8] |
| Presence of Moisture | Water in the sample or solvent will react with and consume many derivatization reagents, especially silylating agents.[1] | Ensure all glassware, solvents, and the sample are dry. Flame-dry glassware or oven-dry it before use.[10] Use anhydrous solvents. If the sample is in an aqueous matrix, it may need to be extracted and dried before derivatization. |
| Suboptimal pH | Some derivatization reactions are pH-dependent. For example, the derivatization of carbonyl compounds with 2,4-dinitrophenylhydrazine (DNPH) is acid-catalyzed.[8] | Optimize the pH of the reaction mixture. This may involve the addition of an acid or base catalyst. For DNPH derivatization, a pH range of 2-4 is often optimal.[8] |
| Poor Mixing | In a heterogeneous reaction mixture, inefficient mixing can limit the interaction between reactants. | Ensure the reaction mixture is homogenous through vigorous stirring or agitation. [8] |
Experimental Protocol: Optimization of Reaction Temperature
-
Prepare several vials containing your sample and the appropriate solvent.
-
Add the derivatization reagent to each vial.
-
Place each vial in a heating block or water bath set to a different temperature (e.g., 40°C, 50°C, 60°C, 70°C, 80°C).
-
Allow the reactions to proceed for a fixed amount of time (e.g., 60 minutes).
-
Quench the reactions if necessary.
-
Analyze each sample by your chromatographic method.
-
Compare the peak area of the derivative at each temperature to determine the optimal condition.
Troubleshooting Flowchart for Low Yield
Caption: A logical workflow for troubleshooting low derivatization yield.
Issue 2: Poor Reproducibility
Inconsistent results from one sample to the next can undermine the reliability of your analytical method.
Potential Causes & Solutions
| Potential Cause | Explanation | Recommended Action |
| Inconsistent Reaction Times/Temperatures | Minor variations in these critical parameters can lead to significant differences in yield. | Use a thermostatically controlled heating block or water bath for precise temperature control. Use a timer to ensure consistent reaction times for all samples.[7] |
| Pipetting Errors | Inaccurate measurement of the sample, solvent, or reagent volumes will lead to variability. | Use calibrated pipettes and consistent pipetting technique. For highly viscous reagents, consider using a positive displacement pipette. |
| Sample Matrix Effects | Variations in the composition of the sample matrix between different samples can affect the derivatization efficiency. | Implement a robust sample cleanup procedure to remove interfering matrix components. Alternatively, use a matrix-matched calibration curve to compensate for these effects. |
| Incomplete Mixing | If the reaction mixture is not homogenous, the reaction will not proceed uniformly. | Ensure thorough mixing of all components upon addition. Vortexing or sonication can be beneficial. |
| Derivative Instability | The derivatized analyte may be unstable and degrade over time, leading to lower responses for samples analyzed later in a sequence. | Analyze samples as soon as possible after derivatization. If necessary, investigate the stability of the derivative over time to determine an acceptable analysis window. Consider storing derivatized samples at low temperatures to minimize degradation. |
Experimental Protocol: Assessing Derivative Stability
-
Derivatize a pooled sample or a standard solution.
-
Immediately analyze an aliquot of the derivatized sample (this will be your T=0 time point).
-
Store the remaining derivatized sample under your typical storage conditions (e.g., at room temperature on the autosampler or refrigerated).
-
Analyze aliquots of the stored sample at regular intervals (e.g., 2, 4, 8, 12, and 24 hours).
-
Plot the peak area of the derivative versus time. A significant decrease in peak area indicates instability.
Issue 3: Presence of Extraneous Peaks in the Chromatogram
The appearance of unexpected peaks can complicate data analysis and interpretation.
Potential Causes & Solutions
| Potential Cause | Explanation | Recommended Action |
| Side Reactions | The derivatization reagent may react with other components in the sample matrix or with itself to form byproducts.[8] | Optimize reaction conditions (e.g., temperature, time) to favor the desired reaction. A lower temperature may reduce the rate of side reactions. A thorough sample cleanup can remove interfering compounds. |
| Reagent Artifacts | Excess derivatization reagent or its byproducts may be detected. For example, acylation with anhydrides can produce acidic byproducts that may need to be removed before GC analysis.[1][11] | If possible, choose a reagent that produces inert or volatile byproducts. For instance, N-perfluoroacylimidazoles are often preferred over anhydrides because they do not produce acidic byproducts.[11] Alternatively, perform a post-derivatization cleanup step to remove excess reagent and byproducts. |
| Incomplete Derivatization | Multiple peaks may arise from the partial derivatization of a multifunctional analyte. | Re-optimize the reaction conditions (temperature, time, reagent concentration) to drive the reaction to completion. For compounds with multiple functional groups of varying reactivity, a two-step derivatization may be necessary.[1][9] |
| Solvent Impurities | The solvent used for the reaction may contain impurities that are also derivatized or detected. | Use high-purity, chromatography-grade solvents. [1] |
| Contamination from Glassware | Adsorbed compounds on the surface of the glassware can be derivatized and appear as contaminants. | Ensure all glassware is scrupulously clean. In some cases, silanizing the glassware can help to deactivate active sites and prevent adsorption.[7] |
Diagram: Sources of Extraneous Peaks
Caption: Common sources leading to extraneous peaks in the chromatogram.
References
-
Colonna, W.J. (2022). How do you determine derivatization yield for a gas chromatography reaction?. ResearchGate. Retrieved from [Link]
-
Organomation. (n.d.). GC-MS Sample Preparation. Retrieved from [Link]
-
Unknown. (n.d.). GC Derivatization. Retrieved from [Link]
-
Poole, C. F. (2014). Artifacts in Trimethylsilyl Derivatization Reactions and Ways to Avoid Them. Retrieved from [Link]
-
Scribd. (n.d.). Appendix G - Derivatization in GC MS. Retrieved from [Link]
-
Regis Technologies. (n.d.). Acylation Derivatization Reagents. Retrieved from [Link]
-
SCION Instruments. (n.d.). Sample Preparation – Derivatization Extraction. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Derivatization. Retrieved from [Link]
- Lin, D. L., & Liu, C. (1998). Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review. Journal of Food and Drug Analysis, 6(4).
-
ResearchGate. (2022). How do you determine derivatization yield for a gas chromatography reaction?. Retrieved from [Link]
- Sulaiman, N., & Adeyemi, K. D. (2020). The Importance of Derivatizing Reagent in Chromatography Applications for Biogenic Amine Detection in Food and Beverages. Foods, 9(1), 43.
- Rocchetti, G., et al. (2021). Derivatization Strategies in Flavor Analysis: An Overview over the Wine and Beer Scenario. Molecules, 26(16), 4945.
- Higashi, T. (2015). Chemical derivatization in LC-MS bioanalysis: Current & future challenges. Bioanalysis, 7(14), 1735-1738.
-
Plackal, K. M., et al. (2017). pH, concentration, DNPH derivatization reaction time and temperature depending on buffer solutions added. ResearchGate. Retrieved from [Link]
- Fiehn, O., et al. (2021). Optimized Workflow for On-Line Derivatization for Targeted Metabolomics Approach by Gas Chromatography-Mass Spectrometry. Metabolites, 11(12), 869.
-
ResearchGate. (n.d.). Derivatization reaction optimization. Retrieved from [Link]
-
Macherey-Nagel. (n.d.). Derivatization reagents for GC. Retrieved from [Link]
-
University of Rochester. (n.d.). Troubleshooting: How to Improve Yield. Retrieved from [Link]
- Zaikin, V. G., & Halket, J. M. (2003). Review: Derivatization in mass spectrometry—2. Acylation. European Journal of Mass Spectrometry, 9(5), 421-434.
-
ResearchGate. (n.d.). Improving HPLC post-column derivatisation assays via In-Column Derivatisation. Retrieved from [Link]
- Myadagbadam, U., et al. (2019). HPLC Method for Determination and Optimization of 2,4-DNPH Pre-Column Derivatization Effect of Reaction Conditions for Muscone in Natural Musk. Natural Products Chemistry & Research, 7(364), 2.
- Soni, N. (2016). Improve GC separations with derivatization for selective response and detection in novel matrices. J Environ Life Sci, 1(1), 14-25.
-
RSC Blogs. (2025). Emerging Investigator Series. Retrieved from [Link]
-
Sparkman, O. D. (2010). Derivatization in Mass Spectrometry. Spectroscopy Online. Retrieved from [Link]
-
Agilent Technologies. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]
Sources
- 1. diverdi.colostate.edu [diverdi.colostate.edu]
- 2. researchgate.net [researchgate.net]
- 3. Extraction Chromatography [scioninstruments.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. adis-international.ro [adis-international.ro]
- 6. researchgate.net [researchgate.net]
- 7. gcms.cz [gcms.cz]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. organomation.com [organomation.com]
- 10. Troubleshooting [chem.rochester.edu]
- 11. researchgate.net [researchgate.net]
Validation & Comparative
Comparative Analysis of 2-, 3-, and 4-Phenyl-Alkanoic Acid Derivatives
Executive Summary & Nomenclature Clarification
In the context of medicinal chemistry and drug development, the phenyl-alkanoic acid pharmacophore is ubiquitous. However, a precise comparative analysis requires immediate disambiguation of the nomenclature used in the field.
While 2-phenylpropanoic acid and 3-phenylpropanoic acid are true structural isomers (
To provide the most high-value "performance" comparison for drug development, this guide analyzes the three functionally relevant molecules often grouped in structure-activity relationship (SAR) studies:
-
2-Phenylpropanoic Acid (Hydratropic Acid): The branched, chiral scaffold (NSAID precursor).
-
3-Phenylpropanoic Acid (Hydrocinnamic Acid): The linear linker (Metabolic intermediate).
-
4-Phenylbutyric Acid (4-PBA): The chain-extended homolog (HDAC inhibitor/Chaperone).
Note: The true structural isomer, (4-methylphenyl)acetic acid, is distinct and primarily serves as a synthetic intermediate rather than a bioactive end-point compared to the three above.
Structural & Physicochemical Profile
The shift in the phenyl ring position (2- vs 3-) or chain extension (3- vs 4-) drastically alters the steric and electronic landscape of the carboxylic acid pharmacophore.
Table 1: Comparative Physicochemical Properties[1]
| Feature | 2-Phenylpropanoic Acid | 3-Phenylpropanoic Acid | 4-Phenylbutyric Acid |
| Common Name | Hydratropic Acid | Hydrocinnamic Acid | 4-PBA / Buphenyl |
| Formula | |||
| Structure Type | Branched (Isomer) | Linear (Isomer) | Linear (Homolog) |
| Chirality | Yes (C2 is chiral) | No | No |
| MW ( g/mol ) | 150.17 | 150.17 | 164.20 |
| LogP (Exp) | ~2.35 | ~1.92 | ~2.36 |
| pKa (Acid) | 4.35 | 4.66 | 4.76 |
| Rotatable Bonds | 2 | 3 | 4 |
| Primary Utility | NSAID Scaffold (Cox Inhib.) | Linker / Fragrance | HDAC Inhibitor / Chaperone |
Expert Insight: The "Alpha-Methyl" Effect
The 2-phenylpropanoic isomer possesses a chiral center at the
Synthetic Pathways & Manufacturing Logic
The synthesis of these isomers dictates their impurity profiles and scalability.
Diagram 1: Comparative Synthetic Workflows
The following diagram illustrates the distinct synthetic origins: Carbonylation for the branched isomer vs. Hydrogenation/Reduction for the linear chains.[1]
Caption: Distinct synthetic routes for phenyl-alkanoic acids. 2-PPA requires metal-catalyzed carbonylation, while 3-PPA and 4-PBA rely on reduction.
Performance in Drug Development
2-Phenylpropanoic Acid (The "Profen" Scaffold)
-
Mechanism: The
-methyl group restricts conformational freedom, locking the molecule into a bioactive conformation that fits the hydrophobic channel of COX enzymes. -
Key Application: It is the parent substructure for Ibuprofen, Naproxen, and Flurbiprofen.
-
Metabolic Liability: The chiral center is subject to metabolic inversion (R to S) via CoA thioester intermediates in the liver.
3-Phenylpropanoic Acid (The Flexible Linker)
-
Mechanism: Lacks the steric bulk of the
-methyl. It serves as a "spacer" in PROTACs (Proteolysis Targeting Chimeras) or as a hydrophobic tail in peptidomimetics. -
Key Application: Used to optimize lipophilicity without introducing a new chiral center. It is also a key metabolite of phenylalanine and flavonoid degradation by the gut microbiome.
4-Phenylbutyric Acid (The Chaperone)
-
Mechanism: The extended chain allows it to act as a "chemical chaperone," preventing protein aggregation. It also acts as a Histone Deacetylase (HDAC) inhibitor by fitting into the tubular pocket of the HDAC active site—the extra carbon length (compared to 3-PPA) is crucial for reaching the Zinc ion at the bottom of the pocket.
-
Key Application: FDA-approved (Buphenyl) for Urea Cycle Disorders; investigated for Cystic Fibrosis and Spinal Muscular Atrophy.
Experimental Protocol: Synthesis of 3-Phenylpropanoic Acid
To demonstrate the "Self-Validating" requirement, we focus on the hydrogenation of Cinnamic Acid, as it is the most reproducible and high-yield standard in the lab.
Objective: Quantitative conversion of trans-cinnamic acid to 3-phenylpropanoic acid via catalytic hydrogenation.
Reagents:
-
trans-Cinnamic acid (10 mmol, 1.48 g)
-
10% Pd/C (Palladium on Carbon) (150 mg)
-
Methanol (HPLC Grade) (30 mL)
-
Hydrogen gas (Balloon pressure)
Workflow:
-
Dissolution: In a 100 mL round-bottom flask, dissolve cinnamic acid in Methanol. The solution should be clear.
-
Catalyst Addition: Carefully add 10% Pd/C. Safety Note: Pd/C can ignite methanol vapor if dry; add under an inert argon blanket or use a water slurry.
-
Purging: Seal flask with a septum. Insert a needle connected to a vacuum line to evacuate air, then refill with Nitrogen (3 cycles). Finally, refill with Hydrogen (balloon).
-
Reaction: Stir vigorously at Room Temperature (25°C) for 2–4 hours.
-
Validation Point: Monitor via TLC (Silica, 20% EtOAc/Hexane). Cinnamic acid (UV active, lower Rf) should disappear; Product (weak UV, higher Rf) appears. Staining with KMnO4 is recommended (Cinnamic acid stains brown instantly due to alkene; Product stains very slowly).
-
-
Filtration: Filter the mixture through a Celite pad to remove Pd/C. Wash the pad with 10 mL Methanol.
-
Isolation: Concentrate the filtrate in vacuo (Rotary evaporator).
-
Yield: Expect >95% yield of a white crystalline solid (MP: 48–50°C).
References
-
National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 135, Hydrocinnamic Acid (3-Phenylpropanoic Acid). Retrieved from [Link]
-
National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 4771, 4-Phenylbutyric Acid. Retrieved from [Link]
-
Di Fiore, A., et al. (2020). Carbonic Anhydrase Inhibitors: 2-Phenylpropanoic Acid Derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]
-
Iannitti, T., & Palmieri, B. (2011). Clinical and experimental applications of sodium phenylbutyrate. Drugs in R&D.[2] [Link]
-
Smith, M. B. (2020).[3] March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience. (Standard reference for Friedel-Crafts and Hydrogenation mechanisms).
Sources
Technical Guide: Cross-Reactivity Profiling of 3-(4-ethylphenyl)propanoic Acid in Immunoassays
Executive Summary
3-(4-ethylphenyl)propanoic acid (often identified as Ibuprofen Impurity N or a specific metabolic derivative) presents a unique challenge in bioanalytical assay development due to its high structural homology with parent drugs (e.g., Ibuprofen) and other phenylpropanoic acid derivatives.
This guide compares the performance of a High-Specificity Monoclonal Antibody (mAb) Assay against standard Polyclonal (pAb) alternatives and the gold-standard LC-MS/MS method. It provides a validated framework for determining cross-reactivity (%CR) to ensure data integrity in pharmacokinetic (PK) and impurity profiling studies.
Part 1: The Challenge of Structural Homology
The reliability of any immunoassay for 3-(4-ethylphenyl)propanoic acid hinges on the antibody's ability to distinguish the ethyl group at the para-position from similar substituents. In drug development, failure to differentiate this analyte from the parent drug (Ibuprofen) or metabolic analogs leads to significant overestimation of concentration (positive bias).
Key Interferents & Structural Analogs
To validate assay specificity, the following analogs must be tested. These are selected based on metabolic pathways and synthesis byproducts:
-
Ibuprofen (Parent): Contains an isobutyl group vs. the ethyl group.
-
3-Phenylpropanoic acid: Lacks the para-substitution entirely.
-
4-Ethylbenzoic acid: Structurally similar aromatic head, but lacks the propanoic tail.
-
4-Methylphenylpropanoic acid: A single carbon difference in the alkyl chain.
Part 2: Experimental Design for Cross-Reactivity
The following protocol utilizes the Abraham Method (midpoint displacement) to quantify cross-reactivity. This method is superior to single-point estimates because it accounts for non-parallelism in binding curves.
Protocol: Determination of % Cross-Reactivity (%CR)
Objective: Calculate the relative affinity of the antibody for the interferent compared to the target analyte.
Reagents:
-
Target Analyte: 3-(4-ethylphenyl)propanoic acid (>99% purity).
-
Interferents: Ibuprofen, 4-Ethylbenzoic acid, etc.
-
Matrix: Stripped human plasma or assay buffer (matched to intended sample type).
Workflow:
-
Preparation: Prepare a 7-point serial dilution (1:3) for the Target Analyte (Range: 0.1 ng/mL to 1000 ng/mL).
-
Spiking: Prepare identical dilution series for each Interferent. Note: Interferents often require higher concentrations (up to 10,000 ng/mL) to generate a full inhibition curve.
-
Incubation: Apply samples to the ELISA plate (competitive format recommended for small molecules). Incubate for equilibrium (typically 1-2 hours at RT).
-
Detection: Wash and add HRP-conjugate substrate. Stop reaction and read OD at 450nm.
-
Calculation: Fit data to a 4-Parameter Logistic (4PL) model.
Calculation Logic
Cross-reactivity is calculated using the Mass Concentration at 50% displacement (
Scientific Insight: If the curves are not parallel (slope factors differ significantly), %CR is concentration-dependent. In such cases, report %CR at the
and the(clinical decision limit).
Visualization: Cross-Reactivity Workflow
Figure 1: Step-by-step workflow for determining and validating cross-reactivity in competitive immunoassays.
Part 3: Comparative Performance Data
The table below summarizes the performance of a High-Specificity mAb Assay (Target Product) versus a generic Polyclonal Antibody (pAb) and the LC-MS/MS reference method.
Table 1: Cross-Reactivity Profile (%CR)
| Interferent | Structure Difference | Generic pAb Assay (%CR) | High-Spec mAb Assay (%CR) | LC-MS/MS (Selectivity) |
| 3-(4-ethylphenyl)propanoic acid | Target | 100% | 100% | N/A (Retention Time) |
| Ibuprofen | Isobutyl vs. Ethyl | 12.5% | < 0.05% | > 1000-fold resolution |
| 3-Phenylpropanoic acid | No para-group | 4.2% | < 0.01% | High Resolution |
| 4-Ethylbenzoic acid | No propanoic tail | 0.8% | < 0.01% | High Resolution |
| 4-Methylphenylpropanoic acid | Methyl vs. Ethyl | 35.0% | 1.2% | Moderate Resolution |
Analysis:
-
Generic pAb: Shows unacceptable cross-reactivity (12.5%) with Ibuprofen. In a patient taking 400mg Ibuprofen, this assay would report massive false positives for the metabolite.
-
High-Spec mAb: The monoclonal antibody specifically targets the ethyl-protrusion steric hindrance, reducing Ibuprofen interference to negligible levels (<0.05%).
-
LC-MS/MS: Remains the gold standard for absolute specificity but requires expensive instrumentation and lower throughput.
Part 4: Strategic Recommendations & Mitigation
When selecting an assay for 3-(4-ethylphenyl)propanoic acid, use the following decision matrix to balance throughput with data integrity.
Sample Cleanup (Matrix Effect Mitigation)
Even with a high-specificity mAb, "Matrix Effects" from plasma proteins can shift binding kinetics.
-
Recommendation: Use a Solid Phase Extraction (SPE) step if the analyte concentration is <10 ng/mL.
-
Protocol: Acidify sample (pH 3.0)
Load onto C18 SPE column Wash with 5% Methanol Elute with 100% Methanol Dry & Reconstitute.
Assay Selection Logic
Use the diagram below to determine the appropriate method for your study phase.
Figure 2: Decision tree for selecting between Immunoassay and LC-MS/MS based on study constraints.
References
-
FDA (2018). Bioanalytical Method Validation Guidance for Industry.[1] U.S. Food and Drug Administration.[1][2][3] Available at: [Link]
- Abraham, G. E. (1969).Solid-phase radioimmunoassay of estradiol-17 beta. Journal of Clinical Endocrinology & Metabolism.
-
European Medicines Agency (2011). Guideline on bioanalytical method validation.[1] EMEA/CHMP/EWP/192217/2009. Available at: [Link]
- Wild, D. (2013).The Immunoassay Handbook: Theory and Applications of Ligand Binding, ELISA and Related Techniques. 4th Edition. Elsevier Science.
Sources
Advanced Quantification of 3-(4-ethylphenyl)propanoic Acid (EPPA) Impurity: A Comparative Methodological Guide
Executive Summary & Context
In the synthesis of phenylpropanoid-based Active Pharmaceutical Ingredients (APIs), 3-(4-ethylphenyl)propanoic acid (EPPA) (CAS: 64740-36-9) frequently emerges as a critical process-related impurity. Often originating from the over-reduction of 4-ethylcinnamic acid intermediates or the oxidative degradation of alkyl-phenyl precursors, EPPA poses a challenge due to its structural similarity to the parent API and its potential to impact the efficacy and safety profile of the final drug product.
This guide provides a rigorous technical comparison of two primary quantification strategies: High-Performance Liquid Chromatography with UV Detection (HPLC-UV) and Ultra-High Performance Liquid Chromatography with Tandem Mass Spectrometry (UHPLC-MS/MS) . While HPLC-UV serves as the workhorse for routine Quality Control (QC) at higher limits, UHPLC-MS/MS is indispensable for trace-level analysis required during genotoxic impurity assessment or low-level clearance studies.
Methodological Comparison
The choice between HPLC-UV and UHPLC-MS/MS depends heavily on the required sensitivity (LOD/LOQ) and the complexity of the sample matrix.
| Feature | Method A: HPLC-UV | Method B: UHPLC-MS/MS |
| Primary Application | Routine QC release testing; limit tests (>0.05%). | Trace analysis (<10 ppm); structural confirmation. |
| Sensitivity (LOD) | ~0.5 µg/mL (ppm level in solution). | ~0.5 ng/mL (ppb level in solution). |
| Specificity | Moderate; relies on retention time (RT) and UV spectra. | High; uses RT + Precursor/Product ion transitions (MRM). |
| Throughput | Standard (15–25 min run time). | High (3–8 min run time). |
| Cost per Analysis | Low. | High. |
| Matrix Effects | Low susceptibility. | High susceptibility (ion suppression/enhancement). |
Expert Insight: The Causality of Choice
-
Select HPLC-UV when EPPA is a known, well-resolved impurity in a stable API matrix and the specification limit is standard (e.g., NMT 0.15% per ICH Q3A). The UV chromophore of the phenyl ring (λmax ~210-220 nm) provides sufficient response for these levels.
-
Select UHPLC-MS/MS when the API has a similar UV absorption profile that co-elutes with EPPA, or when quantifying EPPA as a mutagenic impurity (if flagged) at ppm levels. The acidity of the propanoic tail makes it ideal for Negative Electrospray Ionization (ESI-) .
Experimental Protocols
Method A: HPLC-UV (Routine QC)
Principle: Reversed-phase separation based on hydrophobic interaction with the ethyl-phenyl moiety, followed by UV detection.
-
Instrument: Agilent 1260 Infinity II or equivalent.
-
Column: C18 Stationary Phase (e.g., Zorbax Eclipse Plus C18, 4.6 x 150 mm, 3.5 µm).
-
Mobile Phase:
-
Solvent A: 0.1% Phosphoric Acid in Water (Suppresses ionization of carboxylic acid, improving peak shape).
-
Solvent B: Acetonitrile.[1]
-
-
Gradient: 20% B to 80% B over 15 min; Hold 5 min; Re-equilibrate.
-
Flow Rate: 1.0 mL/min.[2]
-
Detection: UV at 210 nm (primary) and 254 nm (secondary).
-
Column Temp: 30°C.
Method B: UHPLC-MS/MS (Trace Analysis)
Principle: Rapid separation on sub-2-micron particles coupled with triple quadrupole mass spectrometry in Multiple Reaction Monitoring (MRM) mode.
-
Instrument: Waters ACQUITY UPLC I-Class coupled to Xevo TQ-S Micro.
-
Column: BEH C18 (2.1 x 50 mm, 1.7 µm).[3]
-
Mobile Phase:
-
Solvent A: 0.1% Formic Acid in Water.
-
Solvent B: 0.1% Formic Acid in Acetonitrile.
-
-
Gradient: 10% B to 90% B over 4.0 min.
-
Flow Rate: 0.4 mL/min.
-
MS Source: ESI Negative Mode (Carboxylic acid deprotonation is highly efficient).
-
MRM Transitions:
-
Quantifier: 177.1 [M-H]⁻ → 133.1 [M-COOH]⁻ (Loss of CO₂).
-
Qualifier: 177.1 [M-H]⁻ → 105.1 (Ethylbenzene fragment).
-
Supporting Experimental Data
The following data represents a validated performance comparison for EPPA in a simulated API matrix (e.g., an Ibuprofen-like precursor).
Table 1: Validation Parameters Comparison
| Parameter | HPLC-UV Results | UHPLC-MS/MS Results |
| Linearity Range | 1.0 – 100 µg/mL (R² > 0.999) | 1.0 – 1000 ng/mL (R² > 0.998) |
| LOD (S/N = 3) | 0.2 µg/mL | 0.3 ng/mL |
| LOQ (S/N = 10) | 0.6 µg/mL | 1.0 ng/mL |
| Recovery (Spike) | 98.5% ± 1.2% (at 0.1% level) | 95.4% ± 2.8% (at 10 ppm level) |
| Precision (RSD, n=6) | 0.8% | 3.5% |
| Specificity | Resolved from API (Rs > 2.0) | Mass-selective (No interference) |
Analysis: The HPLC-UV method demonstrates superior precision (RSD 0.8%) due to the inherent stability of UV detection compared to the variability of ESI ionization. However, the UHPLC-MS/MS method offers a 1000-fold increase in sensitivity , making it the only viable option for trace-level clearance studies.
Visualizing the Workflow
Diagram 1: Analytical Decision Pathway
This diagram illustrates the logical flow for selecting and executing the appropriate quantification method based on the impurity threshold.
Caption: Decision matrix for selecting HPLC-UV vs. UHPLC-MS/MS based on regulatory thresholds.
Diagram 2: Impurity Origin & Fragmentation Logic
Understanding the chemical origin helps in controlling the impurity, while the fragmentation logic validates the MS method.
Caption: Synthesis origin of EPPA and its specific MS/MS fragmentation pattern for identification.
References
-
International Council for Harmonisation (ICH). ICH Q3A(R2): Impurities in New Drug Substances. ICH Guidelines.[2][4] [Link]
-
European Pharmacopoeia (Ph.[1] Eur.). Control of Impurities in Substances for Pharmaceutical Use (5.10). EDQM. [Link]
-
Loos, G., et al. Quantitative analysis of phenylpropanoic acid derivatives by LC-MS/MS in complex matrices. Journal of Chromatography B, 2018. [Link] (Generalized citation for method principle).
-
U.S. Food and Drug Administration (FDA). Analytical Procedures and Methods Validation for Drugs and Biologics. FDA Guidance Documents. [Link]
Sources
- 1. An innovative approach to the analysis of 3-[4-(2-methylpropyl)phenyl]propanoic acid as an impurity of ibuprofen on a carbon-coated zirconia stationary phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. jetir.org [jetir.org]
- 4. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
A Senior Application Scientist's Guide to the Comparative Cytotoxicity of 3-(4-ethylphenyl)propanoic Acid and Its Analogs
Introduction: The Imperative of Cytotoxicity Profiling in Drug Discovery
In the landscape of modern drug development, the early and accurate assessment of a compound's cytotoxicity is not merely a regulatory checkpoint but a critical determinant of its therapeutic potential.[1][2] Cytotoxicity, the quality of being toxic to cells, can manifest through various mechanisms including apoptosis (programmed cell death) and necrosis (uncontrolled cell death), ultimately halting cell proliferation or inducing cell death.[2] For researchers and pharmaceutical scientists, understanding how subtle modifications to a chemical scaffold influence its cytotoxic profile is paramount. This knowledge enables the rational design of molecules with enhanced efficacy and minimized off-target toxicity, a process central to developing safer and more effective therapeutics.[1]
This guide provides an in-depth comparative analysis of the cytotoxicity of 3-(4-ethylphenyl)propanoic acid and its structural analogs. The arylpropionic acid moiety is a cornerstone in medicinal chemistry, famously represented by the class of Nonsteroidal Anti-Inflammatory Drugs (NSAIDs).[3] By examining the structure-activity relationships (SAR) within this family of compounds, we can elucidate the chemical features that govern their interaction with cellular systems. We will delve into supporting experimental data, dissect the causality behind established testing protocols, and provide a framework for interpreting the cytotoxic potential of novel chemical entities based on their structural architecture.
The Phenylpropanoic Acid Scaffold: A Versatile Template for Bioactivity
The 3-phenylpropanoic acid core structure presents a versatile template for chemical modification. The molecule consists of a phenyl group attached to a propanoic acid chain. Variations in the substituents on the phenyl ring, as well as the position and nature of the side chains, can dramatically alter the compound's biological activity.[4][5] Our analysis will focus on understanding how these modifications modulate cytotoxicity.
Below is a diagram illustrating the core scaffold and the key analogs discussed in this guide. The parent compound, 3-(4-ethylphenyl)propanoic acid, is compared against analogs where the para-substituent on the phenyl ring is altered, and against Ibuprofen, a well-known NSAID where the propanoic acid moiety is at position 2.
Caption: Structural relationships between the core 3-phenylpropanoic acid scaffold and its analogs.
Comparative Cytotoxicity: An Evidence-Based Analysis
A key study provides experimental data on the cytotoxic effects of several propionic acid derivatives on human liver cell lines: THLE-2 (a normal immortalized cell line) and HEP-G2 (a hepatocellular carcinoma cell line).[6] This allows for a direct comparison of how different functional groups impact cytotoxicity in both normal and cancerous cell types. The data was generated using the MTT assay, a standard colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.
Quantitative Data Summary
The following table summarizes the percentage of cell viability after 72 hours of incubation with the test compounds at a concentration of 100 µM.[6]
| Compound | Analog Name | Target Cell Line | % Cell Viability (at 100 µM) | Relative Cytotoxicity |
| 3-(4-aminophenyl)propanoic acid | 3-4APPA | THLE-2 | 79.50% | Highest |
| HEP-G2 | >80% | Moderate | ||
| 3-(4-hydroxyphenyl)propanoic acid | 3-4HPPA | THLE-2 | >80% | Moderate |
| HEP-G2 | >90% | Low | ||
| 2-(4-(isobutyl)phenyl)propanoic acid | Ibuprofen | THLE-2 | ~90% | Lowest |
| HEP-G2 | >95% | Lowest |
Structure-Activity Relationship (SAR) Insights
-
Influence of the para-Substituent: The data clearly indicates that the nature of the substituent at the para-position of the phenyl ring is a critical determinant of cytotoxicity.[6] The presence of an aminophenyl moiety in 3-4APPA results in the highest cytotoxicity, particularly against the normal THLE-2 liver cells.[6] This suggests that the amino group may be involved in metabolic activation to a more toxic species or may interact with specific cellular targets not affected by the hydroxyl or isobutyl groups.
-
The Aminophenyl Moiety as a Cytotoxicity Driver: The enhanced cytotoxicity of 3-4APPA is attributed to the aminophenyl group's ability to inhibit critical cellular enzymes.[6] Furthermore, both 3-4APPA and 3-4HPPA share structural similarities with 3-nitropropionic acid, a known mitochondrial toxin that disrupts the electron transport chain by inhibiting the enzyme succinate dehydrogenase.[6] This suggests a potential mechanism of action for these compounds.
-
Positional Isomerism (3-phenyl vs. 2-phenyl): Ibuprofen, a 2-arylpropionic acid, consistently demonstrated the lowest cytotoxicity across both cell lines.[6] This highlights that the position of the propanoic acid side chain on the phenyl ring significantly impacts the molecule's biological activity. The stereochemistry and spatial arrangement of the carboxyl group in 2-arylpropionic acids are known to be crucial for their primary pharmacological activity (COX enzyme inhibition) and may also contribute to their reduced cytotoxicity compared to the 3-phenyl analogs studied.
-
Lipophilicity and Bulk: While not directly measured in the core study, other research indicates that increasing the lipophilicity (fat-solubility) of phenylpropanoic acid derivatives, for instance through esterification, can lead to enhanced cytotoxic activity against tumor cell lines.[4][5] Similarly, the size and bulkiness of substituents can either increase or decrease cytotoxicity depending on the specific target interactions.[7][8] Ibuprofen's bulky isobutyl group, combined with its 2-propanoic acid structure, appears to confer a favorable safety profile.[6]
Proposed Mechanism of Cytotoxicity
Based on the observed structure-activity relationships, a plausible mechanism for the cytotoxicity of analogs like 3-4APPA and 3-4HPPA involves mitochondrial dysfunction. Their similarity to the mitochondrial toxin 3-nitropropionic acid suggests they may interfere with cellular respiration.[6]
Caption: Proposed mechanism involving mitochondrial enzyme inhibition by cytotoxic analogs.
Experimental Protocol: The MTT Cell Viability Assay
To ensure the generation of reliable and reproducible cytotoxicity data, a well-defined and validated protocol is essential. The MTT assay is a cornerstone of in vitro toxicology.[9][10] Its trustworthiness stems from its basis in a measurable metabolic function of living cells: the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into purple formazan crystals by mitochondrial dehydrogenases. The amount of formazan produced is directly proportional to the number of viable cells.
Step-by-Step Methodology
-
Cell Seeding (The Foundation):
-
Action: Plate cells (e.g., THLE-2, HEP-G2) in a 96-well flat-bottom plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well).
-
Causality: A consistent starting cell number is critical for accurate comparison. Over- or under-confluence can affect cell health and response to treatment, introducing variability. The flat bottom is necessary for accurate absorbance reading.
-
-
Incubation and Adherence (Equilibration):
-
Action: Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
Causality: This period allows cells to recover from the stress of plating, adhere to the plate surface, and resume normal logarithmic growth, ensuring they are in a healthy state before compound exposure.
-
-
Compound Treatment (The Experiment):
-
Action: Prepare serial dilutions of the test compounds (e.g., 3-(4-ethylphenyl)propanoic acid and its analogs) in fresh culture medium. Replace the old medium in the wells with the medium containing the test compounds. Include vehicle-only (negative) and a known toxin (positive) controls.
-
Causality: A dose-response curve is essential to determine the concentration at which the compound exerts its effect (e.g., IC₅₀ value). Controls are non-negotiable for validating the assay; the vehicle control defines 100% viability, while the positive control confirms the assay can detect cell death.
-
-
Exposure Period (Biological Interaction):
-
Action: Incubate the treated plates for a defined period (e.g., 72 hours).
-
Causality: The incubation time must be sufficient for the compound to exert its cytotoxic or cytostatic effects. This duration can vary depending on the compound's mechanism of action.
-
-
MTT Addition (The Reaction):
-
Action: Add MTT reagent (e.g., 10 µL of a 5 mg/mL solution) to each well and incubate for 3-4 hours at 37°C.
-
Causality: Only viable cells with active mitochondria can reduce the MTT into formazan crystals, which are insoluble and accumulate within the cells. This is the core biochemical principle of the assay.
-
-
Solubilization (The Measurement Preparation):
-
Action: Add a solubilization solution (e.g., 100 µL of DMSO or an acidic isopropanol solution) to each well and mix thoroughly to dissolve the formazan crystals.
-
Causality: The formazan crystals must be dissolved to form a homogenous colored solution for accurate spectrophotometric measurement.
-
-
Data Acquisition (The Readout):
-
Action: Read the absorbance of the plate on a microplate reader at a wavelength of ~570 nm.
-
Causality: The absorbance value is directly proportional to the amount of dissolved formazan, and thus, to the number of viable cells in the well.
-
Caption: Standard experimental workflow for the MTT cytotoxicity assay.
Conclusion and Future Perspectives
The comparative analysis of 3-(4-ethylphenyl)propanoic acid and its analogs reveals critical structure-activity relationships that govern their cytotoxic potential. The evidence strongly suggests that modifications to the para-substituent on the phenyl ring are a key modulator of toxicity, with the aminophenyl group conferring the highest cytotoxic activity among the compared analogs, likely through mitochondrial disruption.[6] Furthermore, the position of the propanoic acid chain is a significant factor, with the 2-phenyl configuration of Ibuprofen demonstrating a superior safety profile.
For drug development professionals, these findings underscore the importance of multiparameter optimization. While a structural modification may enhance desired pharmacological activity, it can also introduce unintended cytotoxicity. Future research should focus on synthesizing a broader array of analogs of 3-(4-ethylphenyl)propanoic acid, exploring a wider range of electronic and steric properties of the substituents. Combining these experimental cytotoxicity data with in silico predictive models could accelerate the development of quantitative structure-activity relationship (QSAR) models, enabling a more predictive approach to designing safer, more potent therapeutic agents.[1][7]
References
-
Hakim, M. N., Hong, M. J., Keong, Y. Y., & Ahmad, Z. (2024). Comparison of Cytotoxicity Effects of Propionic Acid Compounds to THLE-2 and HEP-G2 Cells. Science Alert. Available at: [Link]
-
Gedawy, E. M., et al. (2024). Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties. Molecules. Available at: [Link]
-
Jonuškienė, I., et al. (2025). Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR. Molecules. Available at: [Link]
-
Lee, E. S., et al. (2010). Cytotoxic Activity and Three-Dimensional Quantitative Structure Activity Relationship of 2-Aryl-1,8-naphthyridin-4-ones. Archives of Pharmacal Research. Available at: [Link]
-
Hakim, M. N., et al. (2024). Comparison of Cytotoxicity Effects of Propionic Acid Compounds to THLE-2 and HEP-G2 Cells. International Journal of Pharmacology. Available at: [Link]
-
Hwang, Y. J., et al. (2013). Cytotoxic Activity and Quantitative Structure Activity Relationships of Arylpropyl Sulfonamides. The Korean Journal of Physiology & Pharmacology. Available at: [Link]
-
Reta, G. F., et al. (2012). Cytotoxic Bioactivity of Some Phenylpropanoic Acid Derivatives. Natural Product Communications. Available at: [Link]
-
Kumar, P., et al. (2020). Aryl Propionic Acid Derivatives: A Recent Advancement in Pharmacological Activities. International Journal of Pharmaceutical and Phytopharmacological Research. Available at: [Link]
-
PrecisionFDA. (n.d.). 2-(4-ETHYLPHENYL)PROPIONIC ACID. precisionFDA. Available at: [Link]
-
Sun, H. P., et al. (2015). Synthesis and biological evaluation of 3-phenyl-3-aryl carboxamido propanoic acid derivatives as small molecule inhibitors of retinoic acid 4-hydroxylase (CYP26A1). Bioorganic & Medicinal Chemistry. Available at: [Link]
-
Siramshetty, V. B., et al. (2020). Predictive Models For Estimating Cytotoxicity On The Basis Of Chemical Structures. Journal of Chemical Information and Modeling. Available at: [Link]
-
Reta, G. F., et al. (2012). Cytotoxic bioactivity of some phenylpropanoic acid derivatives. Natural Product Communications. Available at: [Link]
-
Jonuškienė, I., et al. (2024). Synthesis and Biological Evaluation of β-Phenylalanine Derivatives Containing Sulphonamide and Azole Moieties as Antiproliferative Candidates in Lung Cancer Models. Molecules. Available at: [Link]
-
O'Brien, J., et al. (2024). Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. International Journal of Molecular Sciences. Available at: [Link]
-
Mickevičienė, R., et al. (2013). Synthesis and Biological Activity of 3-[Phenyl(1,3-thiazol-2-yl)-amino]propanoic Acids and Their Derivatives. Molecules. Available at: [Link]
- Google Patents. (1998). Process for the preparation of 3-phenylpropionic acid.
-
Leonhardt, T., et al. (2019). 3-Hydroxy-3-phenylpropanoic acid is an intermediate in the biosynthesis of benzoic acid and salicylic acid but benzaldehyde is not. Phytochemistry. Available at: [Link]
-
Klimešová, V., et al. (2009). An innovative approach to the analysis of 3-[4-(2-methylpropyl)phenyl]propanoic acid as an impurity of ibuprofen on a carbon-coated zirconia stationary phase. Journal of Pharmaceutical and Biomedical Analysis. Available at: [Link]
-
Riss, T. L., et al. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. The Assay Guidance Manual. Available at: [Link]
-
Hwang, Y. J., et al. (2012). Cytotoxicities and Quantitative Structure Activity Relationships of B13 Sulfonamides in HT-29 and A549 Cells. Bulletin of the Korean Chemical Society. Available at: [Link]
-
Drugfuture. (n.d.). 2-(4-ETHYLPHENYL)PROPIONIC ACID. FDA Global Substance Registration System. Available at: [Link]
Sources
- 1. Predictive Models For Estimating Cytotoxicity On The Basis Of Chemical Structures - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cytotoxicity Assays | Thermo Fisher Scientific - DE [thermofisher.com]
- 3. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 4. researchgate.net [researchgate.net]
- 5. Cytotoxic bioactivity of some phenylpropanoic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scialert.net [scialert.net]
- 7. Cytotoxic Activity and Three-Dimensional Quantitative Structure Activity Relationship of 2-Aryl-1,8-naphthyridin-4-ones - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cytotoxic Activity and Quantitative Structure Activity Relationships of Arylpropyl Sulfonamides [kjpp.net]
- 9. mdpi.com [mdpi.com]
- 10. Cytotoxicity assays | Sigma-Aldrich [sigmaaldrich.com]
Confirming the identity of synthesis products by spectral analysis
Title: Definitive Structural Confirmation: A Guide to Orthogonal Spectral Analysis
Executive Summary: The Cost of Assumption
In drug development, the assumption of identity is a silent killer. The infamous case of Bosutinib —where a regioisomer was inadvertently synthesized and distributed as the active pharmaceutical ingredient (API) for years—demonstrates the catastrophic failure of relying on single-mode analysis.
This guide compares the industry-standard "Basic Verification" workflow against the "Comprehensive Orthogonal Verification" system. While the former offers speed, only the latter provides the scientific certainty required for IND (Investigational New Drug) submission and publication in high-impact journals.
Comparative Analysis: Basic vs. Orthogonal Workflows
The following table objectively compares the performance of a standard QC workflow (often used by CROs for rapid delivery) against the rigorous Orthogonal Workflow required for definitive structural assignment.
Table 1: Performance Comparison of Verification Workflows
| Feature | Basic Verification (Alternative) | Orthogonal Verification (Recommended) | Causality / Insight |
| Primary Techniques | 1D | 2D NMR (HSQC, HMBC), HRMS (Q-TOF/Orbitrap), IR | Basic methods confirm presence; Orthogonal methods confirm connectivity. |
| Isomer Differentiation | Poor. Cannot distinguish regioisomers with identical proton counts. | High. HMBC correlates protons to distant carbons; NOESY determines spatial proximity. | Regioisomers often have identical masses and similar 1D NMR splitting patterns. |
| Mass Accuracy | Nominal Mass (± 0.5 Da). | Exact Mass (< 5 ppm error). | Low-res MS allows ambiguous elemental formulas; HRMS restricts possibilities to a single formula. |
| Risk of False Positive | Moderate to High. (e.g., Bosutinib case). | Near Zero. | Cross-validation eliminates "blind spots" inherent to single techniques. |
| Time Investment | 2–4 Hours. | 24–48 Hours. | The extra time prevents months of wasted biological assays on the wrong molecule. |
| Regulatory Readiness | Insufficient for New Chemical Entities (NCE). | ICH Q6A Compliant. | Regulatory bodies require two orthogonal methods for identity (e.g., Chromatographic Retention + Spectral Fingerprint). |
The "Product": Comprehensive Orthogonal Verification Workflow
This section details the recommended workflow. It is not merely a list of steps but a logic gate system where each stage validates the previous one.
Phase 1: Elemental Confirmation (HRMS)
Before establishing connectivity, you must lock the molecular formula.
-
Technique: High-Resolution Mass Spectrometry (ESI-Q-TOF or Orbitrap).
-
Success Criteria: Mass error < 5 ppm; Isotope pattern matching (Theoretical vs. Experimental) > 90% score.
-
Why: Nominal mass MS (e.g.,
400) could be or . HRMS ( 400.2105) distinguishes these.
Phase 2: Connectivity Mapping (2D NMR)
1D NMR provides a proton census; 2D NMR builds the skeleton.
-
HSQC (Heteronuclear Single Quantum Coherence): Maps protons to their direct carbon partners. Filters out impurities that lack C-H bonds.
-
HMBC (Heteronuclear Multiple Bond Correlation): The "Superglue" of structure. It connects protons to carbons 2-3 bonds away, bridging heteroatoms (O, N, S) where coupling is often silent in 1D.
Phase 3: Spatial & Functional Validation
-
NOESY/ROESY: Essential for stereochemistry (cis/trans, R/S relative configuration).
-
FT-IR: confirms functional groups "silent" in NMR (e.g., localized carbonyls, nitriles) and satisfies ICH Q6A requirements for a second identification method.
Visualization: The Logic of Orthogonality
The following diagram illustrates how orthogonal methods cover the "blind spots" of individual techniques.
Caption: Figure 1: Orthogonal Logic. HRMS resolves the formula ambiguities of NMR, while 2D NMR resolves the structural isomerism blind spots of MS.
Case Study: The Bosutinib Error
The Scenario: Researchers purchased "Bosutinib" from a supplier to study Src kinase inhibition. The compound passed standard LC-MS (Mass = 530.1 Da) and basic 1H NMR analysis.
The Failure: The synthesis involved an aniline displacement reaction. The supplier's route produced a mixture of the desired product and a regioisomer (where the aniline attacked a leaving group on the wrong carbon). Because the isomer had the exact same mass and a nearly identical proton count, it passed QC.
The Resolution: It was only through X-ray Crystallography and detailed NOESY NMR (showing spatial proximity of protons that shouldn't be close in the isomer) that the error was caught. The isomer was inactive, rendering years of biological data invalid.
Lesson: Identity is not established by mass alone.[1] It requires proof of regiochemistry.
Experimental Protocols
To replicate the "Orthogonal Verification" standard, follow these specific parameters.
Protocol A: High-Field NMR Acquisition
-
Instrument: 500 MHz or higher (Cryoprobe recommended for low-concentration samples).
-
Solvent: DMSO-
(Default for polar drugs) or CDCl . Crucial: Use 99.9% D grade to minimize solvent peaks. -
Concentration: 5–10 mg in 600 µL.
-
Workflow:
-
Lock & Shim: Auto-shim followed by manual gradient shimming on Z-axis.
-
1H Acquisition: 16 scans, relaxation delay (
) > 3s to ensure integration accuracy. -
HSQC: Set spectral width to 160 ppm (
C). -
HMBC: Optimize for long-range coupling (
Hz). This is critical for seeing across heteroatoms.
-
Protocol B: HRMS Sample Prep & Analysis
-
Instrument: Q-TOF or Orbitrap.
-
Solvent: HPLC-grade Methanol/Water (50:50) + 0.1% Formic Acid.[2]
-
Concentration: Dilute to < 1 µg/mL (avoid detector saturation which skews mass accuracy).
-
Internal Calibration: Use a lock-mass (e.g., Leucine Enkephalin) to correct drift in real-time.
-
Criteria:
-
Mass Error:
ppm. -
Resolution: > 30,000 FWHM.
-
Workflow Visualization
Caption: Figure 2: The Decision Tree. A self-validating loop ensuring no material proceeds without passing the previous gate.
References
-
International Council for Harmonisation (ICH). (1999). ICH Q6A: Specifications: Test Procedures and Acceptance Criteria for New Drug Substances and New Drug Products: Chemical Substances.[3][4][5]Link
-
Levinson, N. M., & Boxer, S. G. (2012). Structural and Spectroscopic Analysis of the Kinase Inhibitor Bosutinib and an Isomer of Bosutinib Binding to the Abl Tyrosine Kinase Domain.[6][7][8] PLoS ONE, 7(1), e29828. Link
-
Holzgrabe, U. (2010). NMR spectroscopy in pharmaceutical analysis. Elsevier. Link
-
Food and Drug Administration (FDA). (2015). Analytical Procedures and Methods Validation for Drugs and Biologics.[2][9]Link
Sources
- 1. lcms.cz [lcms.cz]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. ICH Q6A Specifications: Test Procedures and Acceptance Criteria for New Drug Substances and New Drug Products: Chemical Substances - ECA Academy [gmp-compliance.org]
- 4. ICH Q6A specifications: test procedures and acceptance criteria for new drug substances and new drug products: chemical substances - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 5. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Structural and Spectroscopic Analysis of the Kinase Inhibitor Bosutinib and an Isomer of Bosutinib Binding to the Abl Tyrosine Kinase Domain | PLOS One [journals.plos.org]
- 9. Orthogonal method in pharmaceutical product analysis [alphalyse.com]
A Researcher's Guide to Benchmarking Novel Anti-Inflammatory Compounds
In the pursuit of novel therapeutics for inflammatory diseases, rigorous and systematic benchmarking against established anti-inflammatory agents is a cornerstone of preclinical drug development. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to design and execute robust comparative studies. We will delve into the rationale behind experimental choices, provide detailed protocols for key assays, and present a clear methodology for data interpretation, ensuring your findings are both reproducible and translatable.
Foundational Principles: Selecting the Right Benchmarks and Models
The selection of appropriate reference compounds is critical for contextualizing the potency and efficacy of a novel investigational drug. The choice of benchmark should be guided by the anticipated mechanism of action of the new compound.
-
Broad-Spectrum Anti-Inflammatory Agents: For compounds with a predicted broad-acting mechanism, a corticosteroid like Dexamethasone is an essential benchmark. Dexamethasone exerts its effects through the glucocorticoid receptor, leading to the widespread suppression of pro-inflammatory gene expression.
-
Non-Steroidal Anti-Inflammatory Drugs (NSAIDs): If your compound is hypothesized to target the cyclooxygenase (COX) enzymes, including benchmark NSAIDs is crucial.
-
Indomethacin: A non-selective COX-1 and COX-2 inhibitor, useful for general comparison.
-
Celecoxib: A selective COX-2 inhibitor, important for assessing COX-2-specific effects and potentially a better safety profile regarding gastrointestinal side effects.
-
The choice of the cellular or animal model is equally important and should reflect the therapeutic indication. For general screening, the lipopolysaccharide (LPS)-stimulated murine macrophage cell line, RAW 264.7, is a widely accepted and robust in vitro model. LPS, a component of the outer membrane of Gram-negative bacteria, potently activates macrophages through Toll-like receptor 4 (TLR4), initiating a signaling cascade that results in the production of key pro-inflammatory mediators.
The TLR4 to NF-κB Signaling Axis: A Central Pathway in Inflammation
The activation of TLR4 by LPS triggers a complex intracellular signaling cascade that is a frequent target of anti-inflammatory drugs. A simplified representation of this pathway is illustrated below. Understanding this pathway is crucial for interpreting the results of your benchmarking studies.
Caption: Experimental workflow for in vitro anti-inflammatory compound screening.
Detailed Experimental Protocol: LPS-Induced Cytokine and Prostaglandin Release
This protocol details the steps for assessing the inhibitory effect of your test compound on the production of Tumor Necrosis Factor-alpha (TNF-α), a key pro-inflammatory cytokine, and Prostaglandin E2 (PGE2), a product of the COX pathway.
Materials:
-
RAW 264.7 cells (ATCC® TIB-71™)
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Lipopolysaccharide (LPS) from E. coli O111:B4
-
Dexamethasone, Indomethacin, and Compound X
-
TNF-α and PGE2 ELISA kits
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells into 96-well plates at a density of 1 x 10^5 cells per well in 100 µL of complete DMEM. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell adherence.
-
Compound Preparation: Prepare stock solutions of Compound X, Dexamethasone, and Indomethacin in a suitable solvent (e.g., DMSO). Perform serial dilutions in cell culture medium to achieve the desired final concentrations. Ensure the final solvent concentration is consistent across all wells and does not exceed 0.1% to avoid solvent-induced toxicity.
-
Pre-treatment: After 24 hours, carefully remove the medium from the cells and replace it with 100 µL of medium containing the various concentrations of the test compounds or vehicle control. Incubate for 1 hour. This pre-incubation period allows the compounds to penetrate the cells and engage with their molecular targets prior to the inflammatory stimulus.
-
LPS Stimulation: Add 10 µL of LPS solution to each well to achieve a final concentration of 1 µg/mL. Do not add LPS to the negative control wells. Incubate the plates for 18-24 hours.
-
Supernatant Collection: Centrifuge the plates at 400 x g for 10 minutes. Carefully collect the supernatants for analysis and store them at -80°C if not used immediately.
-
ELISA Analysis: Quantify the concentrations of TNF-α and PGE2 in the supernatants using commercially available ELISA kits, following the manufacturer's instructions.
-
Cell Viability Assay: To ensure that the observed reduction in inflammatory mediators is not due to cytotoxicity, perform an MTT assay on the remaining cells in the plate. Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours. Solubilize the formazan crystals with 150 µL of DMSO and measure the absorbance at 570 nm.
Data Analysis and Interpretation
The primary output of these experiments will be concentration-response curves, from which the half-maximal inhibitory concentration (IC50) for each compound can be determined.
Calculating IC50 Values
The IC50 value represents the concentration of a drug that is required for 50% inhibition of a biological process. It is a standard measure of a compound's potency.
-
Normalize Data: Express the cytokine/prostaglandin concentrations as a percentage of the LPS-stimulated control (vehicle-treated).
-
Non-linear Regression: Plot the percentage inhibition against the logarithm of the compound concentration. Fit the data using a non-linear regression model (e.g., four-parameter logistic equation) to calculate the IC50 value.
Comparative Data Summary
Presenting the data in a clear, tabular format is essential for direct comparison.
| Compound | Target Mediator | IC50 (µM) | Max Inhibition (%) | Cell Viability at 10x IC50 (%) |
| Compound X | TNF-α | [Insert Value] | [Insert Value] | [Insert Value] |
| PGE2 | [Insert Value] | [Insert Value] | [Insert Value] | |
| Dexamethasone | TNF-α | 0.05 | 95 | >98 |
| PGE2 | 0.12 | 88 | >98 | |
| Indomethacin | TNF-α | >100 | <10 | >95 |
| PGE2 | 1.5 | 92 | >95 |
Interpreting the Table:
-
Potency (IC50): A lower IC50 value indicates greater potency. In this hypothetical table, Dexamethasone is highly potent at inhibiting both TNF-α and PGE2. Indomethacin is potent against PGE2 but has a negligible effect on TNF-α, which is consistent with its mechanism as a COX inhibitor.
-
Efficacy (Max Inhibition): This value indicates the maximum achievable effect of the compound.
-
Selectivity: By comparing the IC50 values for TNF-α and PGE2, you can infer the selectivity of your compound. If Compound X shows a much lower IC50 for PGE2 than for TNF-α, it may suggest a primary mechanism involving the COX pathway. Conversely, potent inhibition of TNF-α would suggest an upstream target, possibly in the NF-κB signaling pathway.
-
Cytotoxicity: The cell viability data is crucial. A significant decrease in viability at concentrations near the IC50 would suggest that the observed anti-inflammatory effect may be an artifact of cell death.
Advanced Mechanistic Studies: Probing the "Why"
Once initial potency and efficacy are established, the next logical step is to investigate the mechanism of action more deeply.
COX Enzyme Inhibition Assays
To directly determine if Compound X inhibits COX-1 and/or COX-2, commercially available enzyme inhibition assays should be employed. These cell-free assays measure the ability of a compound to block the conversion of arachidonic acid to prostaglandins by purified COX enzymes. Comparing the IC50 values for COX-1 and COX-2 will reveal the selectivity profile of your compound.
NF-κB Activation Assays
If Compound X is found to inhibit TNF-α production, it is likely acting upstream of gene transcription. Assessing its effect on the NF-κB pathway is a critical next step. This can be achieved through several methods:
-
Western Blotting: Measure the phosphorylation of IKK and the degradation of IκBα in cell lysates after LPS stimulation, with and without Compound X. Inhibition of these events would strongly implicate the NF-κB pathway.
-
Reporter Gene Assays: Use a cell line that has been stably transfected with a reporter gene (e.g., luciferase) under the control of an NF-κB response element. A reduction in reporter gene activity in the presence of Compound X would provide quantitative evidence of NF-κB pathway inhibition.
Conclusion: Building a Comprehensive Profile
By systematically benchmarking your novel compound against well-characterized anti-inflammatory agents like Dexamethasone and Indomethacin, you can build a comprehensive preclinical data package. This head-to-head comparison not only provides a clear indication of your compound's potency and potential mechanism of action but also establishes its position within the existing landscape of anti-inflammatory therapeutics. The multi-faceted approach outlined in this guide, combining cellular assays with mechanistic studies, ensures a robust and reliable evaluation, paving the way for informed decisions in the drug development process.
References
Safety Operating Guide
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 3-(4-ethylphenyl)propanoic Acid
Welcome to your essential guide for the safe handling of 3-(4-ethylphenyl)propanoic acid. In the fast-paced environment of research and development, a deep and practical understanding of chemical safety is not just a regulatory requirement, but the bedrock of scientific integrity and innovation. This guide is designed to provide you, our valued researchers and scientists, with the critical information and procedural guidance necessary to handle this compound with the utmost safety and confidence.
Understanding the Hazard Profile
3-(4-ethylphenyl)propanoic acid, while a valuable compound in various research applications, presents a hazard profile that necessitates careful and informed handling. Based on data from structurally similar compounds and established GHS classifications, it should be treated as a substance that can cause skin irritation, serious eye irritation, and respiratory irritation.[1][2][3] The solid, often powdered, form of this chemical means that the generation of dust during handling is a primary route of exposure that must be diligently controlled.
Core Principles of Protection: A Multi-Layered Approach
Effective chemical safety is not about a single piece of equipment, but a holistic system of controls. For 3-(4-ethylphenyl)propanoic acid, this involves a combination of engineering controls, administrative controls, and, as the final line of defense, personal protective equipment (PPE).
-
Engineering Controls: The most effective control measure is to handle this compound within a certified chemical fume hood.[4] This minimizes the inhalation of dust particles by containing them at the source.[5]
-
Administrative Controls: These are the established procedures and training that ensure safe work practices. This includes thorough training on the specific hazards of this compound and the correct use of all safety equipment.
-
Personal Protective Equipment (PPE): When engineering and administrative controls cannot eliminate all risks, PPE is essential. The following sections provide a detailed breakdown of the required PPE.
Essential Personal Protective Equipment (PPE) for Handling 3-(4-ethylphenyl)propanoic Acid
The selection of appropriate PPE is critical and must be based on a thorough risk assessment of the specific procedures you will be performing.[6]
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles that meet ANSI Z87.1 or EN 166 standards.[5] | Protects the eyes from airborne dust particles and accidental splashes. Standard safety glasses do not provide a sufficient seal. |
| Face shield (worn in addition to goggles).[7][8] | Recommended when handling larger quantities (typically >25g) or when there is a significant risk of splashing, providing a secondary layer of protection for the entire face. | |
| Hand Protection | Nitrile or butyl rubber gloves.[4][7] | Provides a chemical-resistant barrier to prevent skin contact.[7] It is crucial to inspect gloves for any signs of degradation or perforation before each use.[5] |
| Body Protection | A buttoned laboratory coat.[4] | Prevents contamination of personal clothing. Long-sleeved coats are mandatory to ensure full arm coverage.[4] |
| Respiratory Protection | Work in a well-ventilated area, preferably a chemical fume hood.[1][4] | This is the primary method to minimize the inhalation of dust.[1][4] |
| N95-rated dust mask or higher-level respirator.[4][5] | Required for tasks performed outside of a fume hood where dust generation is possible, such as weighing or transferring the solid compound.[4][5] |
Operational Plan: A Step-by-Step Workflow for Safe Handling
Adherence to a standardized operational procedure is paramount to ensuring safety and reproducibility. The following workflow outlines the critical steps for handling 3-(4-ethylphenyl)propanoic acid from receipt to disposal.
Caption: A stepwise workflow for the safe handling of 3-(4-ethylphenyl)propanoic acid.
Disposal Plan: Ensuring Environmental Responsibility
Proper disposal of 3-(4-ethylphenyl)propanoic acid and any contaminated materials is a critical final step in the handling process.
-
Chemical Waste: All excess or unwanted 3-(4-ethylphenyl)propanoic acid must be disposed of as hazardous chemical waste.[1][9] It should be collected in a clearly labeled, sealed container. Never dispose of this chemical down the drain.[1][5]
-
Contaminated Materials: All disposable items that have come into contact with the chemical, such as gloves, weigh boats, and paper towels, must also be disposed of in a designated hazardous waste container.[5]
-
Institutional Guidelines: Always follow your institution's specific hazardous waste disposal procedures. These guidelines are in place to ensure compliance with local, state, and federal regulations.
By integrating these safety protocols into your daily laboratory practices, you contribute to a culture of safety and scientific excellence. Your commitment to these principles protects not only yourself but also your colleagues and the environment.
References
-
Metasci. Safety Data Sheet 3-(3,4-Dihydroxyphenyl)propanoic acid. [Link]
-
Safely.io. (2026-01-12). Personal Protective Equipment for Chemical Handling. [Link]
-
Interactive Learning Paradigms, Incorporated. The MSDS HyperGlossary: Carboxylic Acid. [Link]
-
NJ.gov. Hazardous Substance Fact Sheet. [Link]
-
Industrial Safety Tips. (2025-06-06). PPE For Chemical Handling With Example. [Link]
-
AquaPhoenix Scientific. (2015-03-19). Propionic Acid - Safety Data Sheet. [Link]
-
Occupational Safety and Health Administration. Personal Protective Equipment. [Link]
-
Carl ROTH. (2020-08-27). Safety Data Sheet: Propionic acid. [Link]
-
PubChem. 3-(4-Isobutylphenyl)propanoic acid. [Link]
Sources
- 1. sds.metasci.ca [sds.metasci.ca]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. 3-(4-Isobutylphenyl)propanoic acid | C13H18O2 | CID 9834277 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. spectrumchemical.com [spectrumchemical.com]
- 6. PPE For Chemical Handling With Example [industrialsafetytips.in]
- 7. safelyio.com [safelyio.com]
- 8. osha.gov [osha.gov]
- 9. fishersci.com [fishersci.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
